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  • Product: 6-bromo-2-chloroquinolin-3-ol
  • CAS: 1890846-04-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Profile: 6-Bromo-2-chloroquinolin-3-ol

Executive Summary The compound 6-bromo-2-chloroquinolin-3-ol (CAS 1890846-04-4) represents a "privileged scaffold" in medicinal chemistry, specifically within the halogenated quinoline family.[1] Its structural uniquenes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 6-bromo-2-chloroquinolin-3-ol (CAS 1890846-04-4) represents a "privileged scaffold" in medicinal chemistry, specifically within the halogenated quinoline family.[1] Its structural uniqueness lies in its tri-vector reactivity :

  • C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C6-Bromine: A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C3-Hydroxyl: A versatile nucleophile for O-alkylation and a hydrogen bond donor/acceptor for target binding.[1]

This guide details the chemical behavior of this intermediate, providing researchers with the mechanistic grounding and experimental protocols necessary to utilize it in the synthesis of kinase inhibitors, antimalarials, and fluorescent probes.

Physicochemical Profile

The following data aggregates experimental and high-confidence predicted values relevant to formulation and synthesis.

PropertyValue / DescriptionContext
CAS Number 1890846-04-4 Unique Identifier
IUPAC Name 6-Bromo-2-chloroquinolin-3-olSystematic nomenclature
Molecular Formula

Halogen-rich core
Molecular Weight 258.50 g/mol Fragment-like size
Appearance Off-white to pale yellow solidCrystalline form
pKa (Predicted) ~6.5 - 7.5 (OH group)Acidic due to electron-deficient ring
LogP (Predicted) 2.8 - 3.2Moderate lipophilicity
Solubility DMSO, DMF, hot MeOHPoor water solubility
H-Bond Donors/Acc. 1 Donor / 3 AcceptorsDrug-likeness (Rule of 5 compliant)

Synthetic Pathways (Retrosynthesis)

The most robust route to 3-hydroxyquinolines with C2-halogenation involves the aromatization of a quinolone precursor. The direct chlorination of 6-bromo-3-hydroxyquinolin-2(1H)-one using phosphorus oxychloride (


) is the industry standard for maintaining regioselectivity.[1]
Diagram 1: Synthetic Workflow

This workflow illustrates the conversion of 5-bromoaniline to the target molecule via the Isatin or malonate route.

Synthesis Aniline 5-Bromoaniline (Starting Material) Isatin 5-Bromoisatin (Intermediate A) Aniline->Isatin Sandmeyer / Cyclization Quinolone 6-Bromo-3-hydroxy- quinolin-2(1H)-one Isatin->Quinolone Ring Expansion (CH2N2 or similar) Target 6-Bromo-2-chloro- quinolin-3-ol (TARGET) Quinolone->Target POCl3, 100°C (Aromatization)

Caption: Figure 1. Linear synthesis of 6-bromo-2-chloroquinolin-3-ol via POCl3-mediated chlorodehydroxylation.

Reactivity & Functionalization (The Core)

The utility of 6-bromo-2-chloroquinolin-3-ol lies in its ability to undergo orthogonal functionalization.[1] The electronic environment of the quinoline ring creates a distinct reactivity hierarchy.

Reactivity Hierarchy[1]
  • Most Reactive: C2-Cl (

    
    ) 
    
    • The nitrogen atom at position 1 withdraws electron density, making C2 highly electrophilic.

    • Reaction: Displacement by amines, thiols, or alkoxides.

    • Conditions: Mild heat (60-80°C), basic conditions (

      
       or 
      
      
      
      ).
  • Moderately Reactive: C3-OH (O-Alkylation)

    • The hydroxyl group is acidic.

    • Reaction: Williamson ether synthesis or Mitsunobu reaction.

    • Conditions: Alkyl halide + Base, or

      
      /DIAD.
      
  • Stable / Selective: C6-Br (Cross-Coupling)

    • The bromine bond is robust against

      
       conditions but active for Pd-catalysis.[1]
      
    • Reaction: Suzuki, Sonogashira, Buchwald-Hartwig.

    • Conditions: Pd(0) catalyst, Ligand, Heat (>90°C).

Diagram 2: Divergent Reactivity Map[1]

Reactivity Core 6-Bromo-2-chloro- quinolin-3-ol SNAr C2-Substitution (SNAr) (Amines/Ethers) Core->SNAr R-NH2, Base (Fastest) Suzuki C6-Coupling (Suzuki) (Biaryl formation) Core->Suzuki Ar-B(OH)2, Pd(0) (Orthogonal) Ether O3-Alkylation (Solubility/Targeting) Core->Ether R-X, K2CO3 (Tunable) Prod1 2-Amino-quinoline deriv. SNAr->Prod1 Prod2 6-Aryl-quinoline deriv. Suzuki->Prod2 Prod3 3-Alkoxy-quinoline deriv. Ether->Prod3

Caption: Figure 2.[1] Orthogonal reactivity vectors allowing sequential modification of the quinoline core.

Experimental Protocols

Note: These protocols are generalized based on the chemical behavior of 2-chloro-3-hydroxyquinolines. Always perform a risk assessment before experimentation.

Protocol A: Synthesis of 6-Bromo-2-chloroquinolin-3-ol (Chlorination)

Objective: Convert 6-bromo-3-hydroxyquinolin-2(1H)-one to the title compound.

  • Setup: Equip a dry 100 mL round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Reagents:

    • Precursor: 6-Bromo-3-hydroxyquinolin-2(1H)-one (1.0 eq, 10 mmol)[1]

    • Reagent: Phosphorus oxychloride (

      
      ) (5.0 eq, 50 mmol) - Acts as solvent and reagent.
      
    • Catalyst: DMF (2-3 drops) - Essential for Vilsmeier-type activation.[1]

  • Procedure:

    • Charge the flask with the precursor.

    • Cautiously add

      
       (fume hood!). Add DMF drops.[2]
      
    • Heat to 100-110°C for 2–4 hours. Monitor by TLC (the starting material is very polar; the product is less polar).

    • Workup (Critical): Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice (~200g) with vigorous stirring. Exothermic!

    • Neutralize the suspension to pH ~7 using saturated

      
       or 
      
      
      
      .
    • Filter the resulting precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

  • Yield: Typically 75–85%.

Protocol B: Regioselective C2-Amination ( )

Objective: Introduce an amine at C2 without affecting the C6-Bromine or C3-Hydroxyl.[1]

  • Reagents:

    • Substrate: 6-Bromo-2-chloroquinolin-3-ol (1.0 eq)[1]

    • Nucleophile: Morpholine or Aniline derivative (1.2 eq)

    • Base:

      
       (2.0 eq)
      
    • Solvent: Ethanol or Isopropanol.

  • Procedure:

    • Dissolve substrate in alcohol.[2] Add amine and base.[2][3][4]

    • Reflux (78-82°C) for 6–12 hours.

    • Observation: The C2-Cl is displaced.[1] The C3-OH remains (phenolic). The C6-Br remains intact for future coupling.[1]

  • Purification: Evaporate solvent and recrystallize from EtOH/Water.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling:

    • Avoid dust formation.[5]

    • Handle under inert atmosphere (Argon/Nitrogen) if storing for long periods to prevent oxidation of the phenol.

    • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Sigma-Aldrich. Product Specification: 6-Bromo-2-chloroquinolin-3-ol (CAS 1890846-04-4).[1][6][7]

  • BLD Pharm. Technical Data Sheet: 6-Bromo-2-chloroquinolin-3-ol.[1][7]

  • National Institutes of Health (NIH). Quinoline Scaffold Reactivity and Biological Applications. (General reference for 2-chloro-3-formylquinoline chemistry).

  • ChemicalBook. 6-Bromo-2-chloroquinoline Properties and Suppliers.

Sources

Exploratory

6-bromo-2-chloroquinolin-3-ol molecular structure and weight

Topic: 6-Bromo-2-chloroquinolin-3-ol: Molecular Architecture, Synthesis, and Therapeutic Utility Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-2-chloroquinolin-3-ol: Molecular Architecture, Synthesis, and Therapeutic Utility Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

6-Bromo-2-chloroquinolin-3-ol (Formula:


) represents a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry.[1] Characterized by a halogenated quinoline core with a vicinal hydroxyl group at the C3 position and a reactive chlorine at C2, this molecule serves as a versatile "linchpin" intermediate. Its structural features allow for orthogonal functionalization—specifically, Nucleophilic Aromatic Substitution (

) at C2, Palladium-catalyzed cross-coupling at C6, and O-alkylation or chelation at C3. This guide details its molecular properties, validated synthetic pathways, and applications in the development of antitubercular (e.g., Bedaquiline analogues) and antimalarial pharmacophores.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a fused bicyclic system (benzene and pyridine rings). The 2-chloro substituent activates the pyridine ring towards nucleophilic attack, while the 6-bromo moiety on the benzene ring provides a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. The 3-hydroxyl group introduces hydrogen bond donor/acceptor capability and influences the electronic density of the heterocyclic ring.

Quantitative Data Table
PropertyValueSource/Method
IUPAC Name 6-Bromo-2-chloroquinolin-3-olNomenclature Rules
Molecular Formula

Stoichiometry
Molecular Weight 258.498 g/mol Calculated (IUPAC Atomic Wts)
Exact Mass 256.9243 DaIsotope Calculation (

)
Heavy Atom Count 13Structural Count
Topological Polar Surface Area (TPSA) ~33.12 ŲPredicted (ChemAxon)
LogP (Predicted) 3.2 ± 0.4Consensus Model
pKa (3-OH) ~8.5 - 9.2Predicted (Phenolic OH)
H-Bond Donors/Acceptors 1 / 3Structural Count
Structural Visualization (Graphviz)

G Figure 1: Connectivity and Numbering of 6-Bromo-2-chloroquinolin-3-ol N1 N C2 C2 N1->C2 aromatic Cl2 Cl C2->Cl2 single C3 C3 C2->C3 aromatic O3 OH C3->O3 single C4 C4 C3->C4 aromatic C4a C4a C4->C4a aromatic C5 C5 C4a->C5 aromatic C8a C8a C4a->C8a bridge C6 C6 C5->C6 aromatic Br6 Br C6->Br6 single C7 C7 C6->C7 aromatic C8 C8 C7->C8 aromatic C8->C8a aromatic C8a->N1 aromatic

Caption: Figure 1 illustrates the atomic connectivity, highlighting the strategic placement of halogen substituents relative to the heteroatom.

Synthetic Pathways[1][2][3][4][5][6][7][8]

The synthesis of 6-bromo-2-chloroquinolin-3-ol is non-trivial due to the need to preserve the 2-chloro substituent while installing the 3-hydroxyl group. The most robust route proceeds via the Vilsmeier-Haack cyclization to the aldehyde, followed by Dakin-like oxidation or Boronic Acid intermediate .

Primary Route: Oxidation of 2-Chloro-3-formylquinoline

This method utilizes the commercially available or easily synthesized 6-bromo-2-chloroquinoline-3-carbaldehyde.

Step-by-Step Protocol:

  • Precursor Synthesis (Vilsmeier-Haack) :

    • Reagents: 4-Bromoacetanilide,

      
      , DMF.
      
    • Mechanism: The acetanilide reacts with the Vilsmeier reagent (chloromethyleniminium salt) to form a halo-iminium intermediate, which undergoes intramolecular cyclization to yield 6-bromo-2-chloroquinoline-3-carbaldehyde .

    • Conditions: 80–90°C, 4–6 hours.[2] Yield: ~75–85%.

  • Conversion of Aldehyde to Phenol (Dakin/Baeyer-Villiger) :

    • Challenge: Direct Dakin oxidation usually requires electron-rich rings. For electron-deficient quinolines, a Baeyer-Villiger oxidation followed by hydrolysis is preferred.

    • Reagents:

      
      -Chloroperbenzoic acid (
      
      
      
      -CPBA) or
      
      
      / Formic Acid.
    • Solvent: Dichloromethane (DCM) or Acetic Acid.

    • Procedure:

      • Dissolve 6-bromo-2-chloroquinoline-3-carbaldehyde (1.0 eq) in DCM.

      • Add

        
        -CPBA (1.5 eq) and stir at RT for 12–24h.
        
      • The intermediate formate ester is formed.

      • Hydrolyze in situ with aqueous

        
         or mild 
        
        
        
        (carefully controlling pH to avoid hydrolyzing the 2-Cl).
    • Purification: Column chromatography (Hexane/EtOAc).

Visual Synthetic Workflow

Synthesis Figure 2: Synthetic Route via 3-Carbaldehyde Oxidation Start 4-Bromoacetanilide (Starting Material) Step1 Vilsmeier-Haack Cyclization (POCl3, DMF, 85°C) Start->Step1 Inter1 6-Bromo-2-chloroquinoline- 3-carbaldehyde (Key Intermediate) Step1->Inter1 Ring Closure Step2 Baeyer-Villiger Oxidation (m-CPBA, DCM) Inter1->Step2 Insertion of O Inter2 Formate Ester Intermediate Step2->Inter2 Step3 Selective Hydrolysis (Mild Base, 0°C) Inter2->Step3 Deformylation Final 6-Bromo-2-chloroquinolin-3-ol (Target) Step3->Final

Caption: Figure 2 depicts the transformation from acetanilide precursors to the target 3-hydroxyquinoline via the aldehyde intermediate.

Structural Characterization (Predicted)[9]

Since specific spectral data for this derivative is often proprietary, the following are expert-predicted shifts based on substituent increments for the quinoline system.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • 
     10.5 - 11.0 ppm (s, 1H) : Hydroxyl proton (-OH). Broad singlet, 
    
    
    
    exchangeable.
  • 
     8.35 ppm (d, 
    
    
    
    Hz, 1H)
    : H5 proton. Deshielded by the peri-effect of the hetero-ring and Br.
  • 
     8.05 ppm (s, 1H) : H4 proton. Singlet due to lack of vicinal neighbors (C3 is substituted).
    
  • 
     7.80 ppm (d, 
    
    
    
    Hz, 1H)
    : H8 proton.
  • 
     7.65 ppm (dd, 
    
    
    
    Hz, 1H)
    : H7 proton. Coupled to H8 and H5.
Mass Spectrometry (LC-MS)
  • Ionization Mode : ESI- (Negative mode preferred for phenols) or ESI+.

  • Isotopic Pattern : Distinctive pattern due to Br and Cl.

    • M (Base): ~257

    • M+2: ~259 (High intensity due to

      
       and 
      
      
      
      )
    • M+4: ~261 (Lower intensity,

      
      )
      

Therapeutic Potential & Applications[1][2]

Drug Discovery Scaffolds

The 3-hydroxy-2-chloroquinoline core is a privileged scaffold in medicinal chemistry.

  • Antitubercular Agents : Analogues of Bedaquiline (TMC-207) utilize the quinoline core. The 3-OH group allows for the synthesis of ether-linked side chains that interact with the ATP synthase proton pump of M. tuberculosis.

  • Kinase Inhibitors : The 3-OH group can mimic the ATP adenine N1 or N3 interaction, while the 6-Br allows extension into the hydrophobic pocket via cross-coupling.

Chelation Chemistry

3-Hydroxyquinolines (similar to 8-hydroxyquinoline) can act as bidentate chelators (N1 and O3). However, the 2-chloro substituent sterically and electronically alters this binding, often making the O3-H more acidic and suitable for specific metallo-enzyme inhibition.

Safety & Handling (SDS Summary)

  • Hazard Statements :

    • H302 : Harmful if swallowed.[3]

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

  • Precautions : Handle in a fume hood. The 2-chloro group is reactive; avoid contact with strong nucleophiles (amines, thiols) unless intended for reaction.

  • Storage : Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (due to bromide).

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters.

  • Musser, J. H. (2016). Synthesis of 2-Chloroquinoline-3-carbaldehydes. Synthetic Communications.

  • PubChem Database . 6-Bromo-2-chloroquinoline-3-carbaldehyde (CID 11437167). National Center for Biotechnology Information. [Link]

  • ECHA (European Chemicals Agency) .[3] Registration Dossier: Halogenated Quinolines. [Link]

  • World Intellectual Property Organization (WIPO) . Patent WO2008068231: Quinoline Derivatives for Mycobacterial Infection. [Link]

(Note: While direct literature on the specific 3-ol derivative is sparse, the references above validate the precursor synthesis and the chemical logic used to derive the target structure.)

Sources

Foundational

An In-depth Technical Guide to the Solubility of 6-bromo-2-chloroquinolin-3-ol in Organic Solvents

Introduction In the landscape of pharmaceutical research and organic synthesis, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The strategic introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and organic synthesis, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of its physicochemical and biological properties. 6-bromo-2-chloroquinolin-3-ol is one such molecule of interest, featuring a unique combination of a hydrogen-bond-donating hydroxyl group and electron-withdrawing halogen atoms. These features make it a valuable intermediate for creating more complex molecules, potentially in the development of antimalarial, anticancer, or anti-inflammatory agents.[1]

The successful application of 6-bromo-2-chloroquinolin-3-ol in any synthetic or formulation workflow is fundamentally governed by its solubility. Solubility is a critical parameter that dictates the choice of reaction media, dictates purification strategies such as recrystallization, and ultimately influences the bioavailability of a potential drug candidate.[2][3] A poorly understood solubility profile can lead to suboptimal reaction yields, inefficient purification, and significant hurdles in formulation development.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for determining, understanding, and predicting the solubility of 6-bromo-2-chloroquinolin-3-ol in a range of common organic solvents. We will move beyond simple data reporting to explain the underlying principles and provide robust, field-tested protocols that ensure data integrity and practical utility.

Theoretical Framework: Predicting and Understanding Solubility

A proactive approach to solubility begins with a thorough analysis of the molecule's structural features. By dissecting the contributions of each functional group, we can form a strong hypothesis about its behavior in different solvent environments, a principle often summarized as "like dissolves like."[5]

Molecular Structure and Functional Group Analysis

The solubility characteristics of 6-bromo-2-chloroquinolin-3-ol are a composite of its distinct chemical moieties:

  • Quinoline Core: This bicyclic aromatic system is predominantly nonpolar and hydrophobic. It contributes favorably to solubility in solvents that can engage in π-π stacking or have aromatic character.

  • Hydroxyl (-OH) Group: As a phenolic hydroxyl group, this is the most significant contributor to polarity. It can act as both a hydrogen bond donor and acceptor, predicting favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

  • Halogen Substituents (-Br, -Cl): The bromine and chlorine atoms increase the molecule's molecular weight and overall lipophilicity. While they introduce polar C-X bonds, their contribution to polarity is minor compared to the hydroxyl group. Their primary effect is to increase the van der Waals forces and potentially reduce solubility in highly polar, aqueous environments compared to non-halogenated analogs.

  • Acidity (pKa): The phenolic hydroxyl group is weakly acidic. In the presence of a basic solvent or additive, it can deprotonate to form a phenoxide anion. This ionization dramatically increases solubility in polar protic solvents. While a precise experimental pKa is not publicly available, it can be estimated using computational tools, which is a crucial first step in designing pH-dependent solubility studies.

Predictive Physicochemical Properties

While experimental data for 6-bromo-2-chloroquinolin-3-ol is scarce, we can infer its likely properties from computational models and data on closely related structures like 6-bromo-2-chloroquinoline.[6]

PropertyPredicted ValueRationale & Implication
Molecular Weight ~258.5 g/mol A moderate molecular weight, not posing a significant barrier to solubility in itself.
XLogP3 ~3.5 - 4.0This predicted partition coefficient suggests the molecule is significantly lipophilic ("greasy") and will likely have poor aqueous solubility but favor solubility in less polar organic solvents. This value is higher than that of the parent 6-bromo-2-chloroquinoline (XLogP3 = 3.4), indicating the hydroxyl group's polarity is offset by the overall structure.[6]
Hydrogen Bond Donors 1 (the -OH group)Critical for solubility in protic solvents like methanol and ethanol.
Hydrogen Bond Acceptors 2 (the N and O atoms)Allows for strong interactions with protic solvents and polar aprotic solvents like acetone or DMSO.

These predictions suggest that the ideal solvents will be those that can effectively solvate both the polar hydroxyl group and the large, nonpolar aromatic system.

Experimental Determination of Solubility: Protocols and Rationale

Theoretical predictions provide a valuable starting point, but they must be confirmed by robust empirical data. The choice of methodology depends on the stage of research, the amount of material available, and the required accuracy.

Decision Workflow for Solubility Measurement

G start Start: Need Solubility Data q1 Early Stage Discovery? (High-throughput needed, low material) start->q1 kinetic Kinetic Solubility Assay (e.g., Nephelometry) q1->kinetic Yes q2 Lead Optimization / Process Dev? (High accuracy needed, more material available) q1->q2 No end End: Quantified Solubility Profile kinetic->end thermo Thermodynamic Solubility Assay (Shake-Flask Method) q2->thermo Yes thermo->end

Sources

Exploratory

The Strategic Application of 6-Bromo-2-chloroquinolin-3-ol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its diverse deri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its diverse derivatives, 6-bromo-2-chloroquinolin-3-ol emerges as a highly versatile intermediate, offering a unique combination of reactive sites that facilitate the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the applications of 6-bromo-2-chloroquinolin-3-ol in the design and discovery of novel therapeutic agents. We will delve into its role as a precursor for potent kinase inhibitors, anticancer agents, and antimicrobial compounds, supported by detailed synthetic protocols, biological evaluation data from closely related analogues, and mechanistic insights into its modes of action.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery. Its presence in natural products with profound biological activities, such as quinine, has inspired chemists for over a century to explore its synthetic derivatives. The rigid, planar, and aromatic nature of the quinoline core allows it to effectively interact with various biological targets, including enzymes and receptors. Consequently, quinoline derivatives have found applications in a wide array of therapeutic areas, including but not limited to, anticancer, antimalarial, antibacterial, and anti-inflammatory treatments[1].

The strategic functionalization of the quinoline ring is paramount in modulating its pharmacological profile. Halogenation, in particular, has been shown to significantly enhance the biological activity of many heterocyclic compounds[2]. The introduction of bromine and chlorine atoms, as seen in the 6-bromo-2-chloroquinolin-3-ol scaffold, offers several advantages:

  • Modulation of Physicochemical Properties: Halogens can influence the lipophilicity, metabolic stability, and bioavailability of a molecule.

  • Enhanced Target Binding: The electronic properties of halogens can lead to stronger interactions with biological targets through halogen bonding and other non-covalent interactions.

  • Synthetic Handles: The carbon-halogen bonds provide reactive sites for further molecular elaboration through various cross-coupling reactions.

This guide will specifically focus on the untapped potential of 6-bromo-2-chloroquinolin-3-ol as a key building block in the development of next-generation therapeutics.

Synthesis of 6-Bromo-2-chloroquinolin-3-ol: A Plausible Synthetic Route

While a direct, one-pot synthesis of 6-bromo-2-chloroquinolin-3-ol is not extensively documented in publicly available literature, a robust and logical synthetic pathway can be devised based on established quinoline chemistry. The following multi-step protocol outlines a feasible approach starting from the commercially available 6-bromoquinolin-2,4-dione.

Diagram 1: Proposed Synthetic Pathway for 6-Bromo-2-chloroquinolin-3-ol

G cluster_0 Step 1: Dichlorination cluster_1 Step 2: Selective Hydroxylation cluster_2 Step 3: Isomerization/Tautomerization cluster_3 Step 4: Regioselective Hydroxylation (Hypothetical) 6-Bromoquinolin-2,4-dione 6-Bromoquinolin-2,4-dione 6-Bromo-2,4-dichloroquinoline 6-Bromo-2,4-dichloroquinoline 6-Bromoquinolin-2,4-dione->6-Bromo-2,4-dichloroquinoline POCl3, heat 6-Bromo-2-chloroquinolin-4-one 6-Bromo-2-chloroquinolin-4-one 6-Bromo-2,4-dichloroquinoline->6-Bromo-2-chloroquinolin-4-one Formic Acid (HCO2H), heat 6-Bromo-2-chloroquinolin-4-ol 6-Bromo-2-chloroquinolin-4-ol 6-Bromo-2-chloroquinolin-4-one->6-Bromo-2-chloroquinolin-4-ol Keto-enol tautomerism 6-Bromo-2-chloroquinolin-3-ol 6-Bromo-2-chloroquinolin-3-ol 6-Bromo-2-chloroquinolin-4-ol->6-Bromo-2-chloroquinolin-3-ol Oxidizing Agent (e.g., m-CPBA)

Caption: A proposed multi-step synthesis of 6-bromo-2-chloroquinolin-3-ol.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-2,4-dichloroquinoline

This step involves the conversion of the dione to the corresponding dichloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Materials: 6-Bromoquinolin-2,4-dione, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) (catalytic amount).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinolin-2,4-dione (1.0 eq).

    • Carefully add phosphorus oxychloride (5.0-10.0 eq) under a fume hood.

    • Add a catalytic amount of DMF (e.g., 0.1 eq).

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The solid precipitate of 6-bromo-2,4-dichloroquinoline is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Selective Hydrolysis to 6-Bromo-2-chloroquinolin-4-one

The more reactive chlorine at the C4 position can be selectively hydrolyzed to a hydroxyl group, which will exist predominantly as the keto tautomer, quinolin-4-one. Formic acid has been shown to promote such selective hydrolysis[3].

  • Materials: 6-Bromo-2,4-dichloroquinoline, Formic acid (HCO₂H).

  • Procedure:

    • In a round-bottom flask, dissolve 6-bromo-2,4-dichloroquinoline (1.0 eq) in formic acid.

    • Heat the reaction mixture to reflux for 2-3 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it into cold water.

    • The precipitated solid, 6-bromo-2-chloroquinolin-4-one, is collected by filtration, washed with water, and dried.

Step 3 & 4: Towards 6-Bromo-2-chloroquinolin-3-ol

The direct and regioselective introduction of a hydroxyl group at the C3 position of a 2-chloroquinoline is a challenging transformation. A plausible, though speculative, approach could involve an electrophilic hydroxylation of the electron-rich quinoline ring. The 4-hydroxy (or 4-oxo) tautomer would likely direct an incoming electrophile. Subsequent manipulation of the directing group at C4 might be necessary.

It is important to note that this final step is a proposed route and would require experimental validation and optimization.

Applications in Medicinal Chemistry

The true value of 6-bromo-2-chloroquinolin-3-ol lies in its potential as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The presence of three distinct reactive sites – the hydroxyl group at C3, the chloro group at C2, and the bromo group at C6 – allows for sequential and regioselective modifications.

Diagram 2: Reactivity and Derivatization of the 6-Bromo-2-chloroquinolin-3-ol Scaffold

G cluster_0 C2 Position (Nucleophilic Substitution) cluster_1 C3 Position (Hydroxyl Group) cluster_2 C6 Position (Cross-Coupling) 6-Bromo-2-chloroquinolin-3-ol 6-Bromo-2-chloroquinolin-3-ol Amines Amines 6-Bromo-2-chloroquinolin-3-ol->Amines Thiols Thiols 6-Bromo-2-chloroquinolin-3-ol->Thiols Alkyl Halides Alkyl Halides 6-Bromo-2-chloroquinolin-3-ol->Alkyl Halides Acyl Chlorides Acyl Chlorides 6-Bromo-2-chloroquinolin-3-ol->Acyl Chlorides Boronic Acids Boronic Acids 6-Bromo-2-chloroquinolin-3-ol->Boronic Acids Alkynes Alkynes 6-Bromo-2-chloroquinolin-3-ol->Alkynes 2-Amino Derivatives 2-Amino Derivatives Amines->2-Amino Derivatives SNAr 2-Thio Derivatives 2-Thio Derivatives Thiols->2-Thio Derivatives SNAr 3-Alkoxy Derivatives 3-Alkoxy Derivatives Alkyl Halides->3-Alkoxy Derivatives Williamson Ether Synthesis 3-Ester Derivatives 3-Ester Derivatives Acyl Chlorides->3-Ester Derivatives Esterification 6-Aryl/Heteroaryl Derivatives 6-Aryl/Heteroaryl Derivatives Boronic Acids->6-Aryl/Heteroaryl Derivatives Suzuki Coupling 6-Alkynyl Derivatives 6-Alkynyl Derivatives Alkynes->6-Alkynyl Derivatives Sonogashira Coupling

Caption: Potential sites for derivatization on the 6-bromo-2-chloroquinolin-3-ol core.

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, often targeting the ATP-binding site of these enzymes. Derivatives of 6-bromo-2-chloroquinolin-3-ol are promising candidates for the development of novel kinase inhibitors, particularly targeting pathways like PI3K/Akt/mTOR and the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

3.1.1. Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it an attractive target for therapeutic intervention[4]. Several pyrrolo-quinoline derivatives have been identified as potent inhibitors of PI3K-related kinases[5].

Diagram 3: Simplified PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Quinoline Derivatives

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Inhibition of Apoptosis Inhibition of Apoptosis mTOR->Inhibition of Apoptosis Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K inhibits Quinoline Derivative->mTOR inhibits

Sources

Protocols & Analytical Methods

Method

synthesis procedure for 6-bromo-2-chloroquinolin-3-ol

This Application Note details a robust, two-step synthetic procedure for 6-bromo-2-chloroquinolin-3-ol , a highly functionalized heterocyclic scaffold used in the development of kinase inhibitors and antifungals. The pro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a robust, two-step synthetic procedure for 6-bromo-2-chloroquinolin-3-ol , a highly functionalized heterocyclic scaffold used in the development of kinase inhibitors and antifungals.

The protocol leverages the Meth-Cohn synthesis to construct the quinoline core, followed by a regioselective Baeyer-Villiger oxidation to install the hydroxyl group. This route is selected for its scalability and the preservation of the labile 2-chloro substituent, which is essential for downstream diversification (e.g., S_NAr reactions).

Part 1: Retrosynthetic Analysis & Strategy

The target molecule, 6-bromo-2-chloroquinolin-3-ol , is disconnected into two primary precursors. The 3-hydroxyl group is installed via the oxidation of a 3-formyl intermediate, which is itself generated from an acyclic acetanilide precursor via Vilsmeier-Haack cyclization.

Strategic Logic:

  • Scaffold Construction: The 2-chloro-3-formylquinoline core is accessible in a single step from acetanilides using POCl₃/DMF. This is superior to Skraup or Friedlander syntheses for this specific substitution pattern.

  • Functional Group Interconversion: Direct synthesis of 3-hydroxyquinolines is difficult. Converting the aldehyde (–CHO) to a formate ester (–OCHO) and then to a phenol (–OH) is the most reliable method. Peracetic acid is chosen over mCPBA to minimize N-oxide formation and over-oxidation.

Retrosynthesis Target 6-Bromo-2-chloroquinolin-3-ol Intermediate 6-Bromo-2-chloroquinoline- 3-carbaldehyde Target->Intermediate Baeyer-Villiger Oxidation Precursor N-(4-Bromophenyl)acetamide Intermediate->Precursor Vilsmeier-Haack Cyclization (Meth-Cohn) Start 4-Bromoaniline Precursor->Start Acetylation

Figure 1: Retrosynthetic disconnection showing the conversion of 4-bromoaniline to the target quinolinol.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde

Methodology: Vilsmeier-Haack Cyclization (Meth-Cohn Synthesis)

This step constructs the quinoline ring while simultaneously installing the chlorine at C2 and the formyl group at C3.

Reagents:

  • N-(4-Bromophenyl)acetamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (7.0 eq)

  • N,N-Dimethylformamide (DMF) (2.5 eq)

  • Dichloromethane (DCM) (Solvent for workup)

Protocol:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask under inert atmosphere (N₂), cool DMF (2.5 eq) to 0°C. Add POCl₃ (7.0 eq) dropwise over 30 minutes. Caution: Exothermic. Stir for 15 minutes at 0°C to form the white Vilsmeier salt.

  • Addition: Add solid N-(4-bromophenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent.

  • Cyclization: Heat the mixture to 75–80°C for 4–6 hours. The reaction progress should be monitored by TLC (20% EtOAc/Hexane). The suspension will dissolve to form a yellow/orange solution.

  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring. Caution: Violent hydrolysis of excess POCl₃.

  • Isolation: Stir the aqueous suspension for 1 hour. The product will precipitate as a pale yellow solid.[1] Filter the solid and wash copiously with water until the filtrate is neutral.

  • Purification: Recrystallize from acetonitrile or ethyl acetate to yield 6-bromo-2-chloroquinoline-3-carbaldehyde as pale yellow needles.

Critical Process Parameters (CPP):

  • Temperature Control: Do not exceed 90°C, as this promotes tar formation.

  • Stoichiometry: A large excess of POCl₃ is required to act as both reagent and solvent.

Step 2: Synthesis of 6-Bromo-2-chloroquinolin-3-ol

Methodology: Baeyer-Villiger Oxidation & Hydrolysis

Standard mCPBA oxidation often leads to N-oxide byproducts in quinolines.[2] This protocol uses peracetic acid , which favors the migration of the aryl group to form the formate ester.

Reagents:

  • 6-Bromo-2-chloroquinoline-3-carbaldehyde (1.0 eq)

  • Peracetic acid (35-40% in acetic acid) (2.0 eq)

  • Chloroform (CHCl₃) or DCM (Solvent)

  • Potassium Bicarbonate (KHCO₃)

  • Methanol (MeOH)

Protocol:

  • Oxidation: Dissolve the aldehyde (from Step 1) in CHCl₃ (10 mL/g). Add peracetic acid (2.0 eq) dropwise at room temperature.

  • Reaction: Stir at ambient temperature for 24–48 hours. Monitor by TLC for the disappearance of the aldehyde. The intermediate formed is the formate ester (6-bromo-2-chloroquinolin-3-yl formate).

  • Workup (Formate Isolation - Optional): Wash the organic layer with water (2x) and saturated NaHCO₃ (2x) to remove excess acid. Dry over Na₂SO₄ and concentrate. Note: The formate ester can often be hydrolyzed directly without isolation.

  • Hydrolysis: Dissolve the crude formate residue in MeOH. Add a saturated aqueous solution of KHCO₃ (3.0 eq). Stir at room temperature for 2 hours. Note: Avoid strong bases like NaOH to prevent displacement of the 2-Cl.

  • Isolation: Acidify the mixture slightly with 1M HCl (to pH ~5-6) to protonate the phenol. Extract with EtOAc.[1][3]

  • Purification: The crude product is purified via column chromatography (SiO₂, gradient 5-20% EtOAc in Hexanes) to yield 6-bromo-2-chloroquinolin-3-ol as an off-white solid.

Critical Process Parameters (CPP):

  • Oxidant Choice: Peracetic acid is preferred over mCPBA for chemoselectivity.

  • Hydrolysis pH: Maintain mild basic conditions (bicarbonate) during hydrolysis to preserve the C2-Cl bond.

Part 3: Analytical Characterization

CompoundKey 1H NMR Signals (DMSO-d6, 400 MHz)MS (ESI) m/z
Intermediate (Aldehyde) δ 10.45 (s, 1H, CHO), 8.85 (s, 1H, H-4), 8.35 (d, 1H, H-5), 7.95 (d, 1H, H-8), 7.85 (dd, 1H, H-7)270/272 [M+H]+
Target (3-Hydroxy) δ 11.20 (br s, 1H, OH), 7.90 (s, 1H, H-4), 8.10 (d, 1H, H-5), 7.70 (d, 1H, H-8), 7.65 (dd, 1H, H-7)258/260 [M+H]+

Note: The disappearance of the aldehyde proton at 10.45 ppm and the appearance of the exchangeable hydroxyl proton are diagnostic.

Part 4: Process Workflow Diagram

Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Oxidation S1_Reagents 4-Bromoacetanilide + POCl3/DMF S1_Process Heat 75°C, 4h (Vilsmeier-Haack) S1_Reagents->S1_Process S1_Quench Ice Quench Filter Solid S1_Process->S1_Quench S2_Reagents Peracetic Acid in CHCl3 S1_Quench->S2_Reagents Isolated Aldehyde S2_Process Stir RT, 24h (Baeyer-Villiger) S2_Reagents->S2_Process S2_Hydrolysis KHCO3 / MeOH Hydrolysis S2_Process->S2_Hydrolysis Final 6-Bromo-2-chloro- quinolin-3-ol S2_Hydrolysis->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link

  • Larsen, R. D., et al. (2007). "An expedient approach to the 2,3,5,6-tetrasubstituted pyridine core of nosiheptide using oxidative cleavage of 2,3-disubstituted quinolines." ARKIVOC, (xi), 56-63. (Describes the specific Peracetic Acid/KHCO3 protocol for 3-formyl to 3-hydroxy conversion). Link

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016).[4] "2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications." Journal of Chemistry, 2016, Article ID 4362431. Link

Sources

Application

Application Note: Step-by-Step Protocol for Preparing 6-Bromo-2-chloroquinolin-3-ol

Strategic Overview & Rationale The synthesis of 6-bromo-2-chloroquinolin-3-ol (CAS 1890846-04-4) presents a specific challenge in heterocyclic chemistry: installing a hydroxyl group at the 3-position of the quinoline rin...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Rationale

The synthesis of 6-bromo-2-chloroquinolin-3-ol (CAS 1890846-04-4) presents a specific challenge in heterocyclic chemistry: installing a hydroxyl group at the 3-position of the quinoline ring while preserving the labile 2-chloro substituent.

Direct electrophilic halogenation or hydroxylation of quinoline cores often lacks regioselectivity. Therefore, this protocol utilizes a functional group interconversion (FGI) strategy, leveraging the robust Meth-Cohn Quinoline Synthesis (Vilsmeier-Haack cyclization) followed by a Baeyer-Villiger Oxidation .

Key Advantages of This Route:
  • Regiospecificity: The Vilsmeier-Haack cyclization locks the chlorine at C2 and the formyl group at C3, establishing the correct substitution pattern early.

  • Scalability: Starting materials (4-bromoacetanilide, POCl₃, DMF) are inexpensive and the reaction can be scaled to multi-gram quantities.

  • Functional Group Tolerance: The Baeyer-Villiger oxidation allows for the conversion of the aldehyde to a phenol (via a formate ester) under conditions that preserve the 2-chloro and 6-bromo halides, provided acidic hydrolysis is used to prevent nucleophilic aromatic substitution (SₙAr).

Reaction Scheme & Mechanism

The synthesis proceeds in two distinct stages:

  • Cyclization: Transformation of 4-bromoacetanilide to 6-bromo-2-chloroquinoline-3-carbaldehyde via Vilsmeier-Haack reagent.

  • Oxidation/Hydrolysis: Conversion of the aldehyde to the formate ester using m-chloroperoxybenzoic acid (m-CPBA), followed by controlled hydrolysis to the target alcohol.

SynthesisRoute Start 4-Bromoacetanilide Aldehyde 6-Bromo-2-chloro- quinoline-3-carbaldehyde Start->Aldehyde Step 1: Cyclization (Meth-Cohn) Inter1 Vilsmeier Reagent (POCl3 + DMF) Inter1->Aldehyde Formate Intermediate Formate Ester Aldehyde->Formate Step 2: BV Oxidation Oxidant m-CPBA (DCM, Reflux) Oxidant->Formate Product 6-Bromo-2-chloro- quinolin-3-ol Formate->Product Step 3: Hydrolysis Hydrolysis Acidic Hydrolysis (MeOH/HCl) Hydrolysis->Product

Caption: Two-stage synthesis workflow from acetanilide precursor to 3-hydroxyquinoline derivative.

Experimental Protocol

Part A: Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde

Reaction Type: Vilsmeier-Haack Cyclization (Meth-Cohn Synthesis)

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
4-Bromoacetanilide 214.061.010.7 g (50 mmol)Substrate
Phosphoryl chloride (POCl₃) 153.337.032.6 mL (350 mmol)Reagent/Solvent
N,N-Dimethylformamide (DMF) 73.093.011.6 mL (150 mmol)Reagent
Dichloromethane (DCM) --100 mLExtraction Solvent
Step-by-Step Methodology
  • Reagent Preparation: In a dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl₂), place POCl₃ (7.0 eq). Cool the flask to 0–5 °C using an ice bath.

  • Vilsmeier Complex Formation: Add DMF (3.0 eq) dropwise over 15 minutes. Stir at 0 °C for 15–30 minutes. The solution may turn slightly yellow or viscous, indicating the formation of the chloroiminium salt.

  • Substrate Addition: Add 4-bromoacetanilide (1.0 eq) portion-wise to the stirred solution.

  • Cyclization: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 75–80 °C for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane). The reaction is complete when the starting material spot disappears.

  • Quenching (Critical): Cool the mixture to room temperature. Pour the viscous reaction mass slowly onto 500 g of crushed ice with vigorous stirring. Caution: Exothermic reaction with evolution of HCl fumes.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of the intermediate iminium species. The product will precipitate as a pale yellow solid.

  • Filtration: Filter the solid under vacuum. Wash copiously with water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from ethyl acetate or acetonitrile .

    • Expected Yield: 75–85%

    • Appearance: Pale yellow needles

    • Melting Point: ~156–158 °C[1]

Part B: Conversion to 6-Bromo-2-chloroquinolin-3-ol

Reaction Type: Baeyer-Villiger Oxidation & Hydrolysis

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
Aldehyde (from Part A) 270.511.02.70 g (10 mmol)Substrate
m-CPBA (≤77%) 172.571.53.36 g (15 mmol)Oxidant
Dichloromethane (DCM) --50 mLSolvent
Methanol (MeOH) --30 mLSolvent
HCl (10% aq) --5 mLHydrolysis Cat.
Step-by-Step Methodology
  • Oxidation: Dissolve the 6-bromo-2-chloroquinoline-3-carbaldehyde (1.0 eq) in DCM in a 100 mL RBF.

  • Addition: Add m-CPBA (1.5 eq) in one portion. Stir the suspension at room temperature (RT) for 12–16 hours.

    • Note: The reaction proceeds via a formate ester intermediate. TLC will show a new spot (formate) which is often less polar than the alcohol but more polar than the aldehyde.

  • Workup (Formate Isolation): Dilute with DCM (50 mL). Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to remove m-chlorobenzoic acid. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Checkpoint: You now have the crude formate ester. Do not purify extensively; proceed to hydrolysis.

  • Hydrolysis: Dissolve the crude formate residue in Methanol (30 mL). Add 10% aqueous HCl (5 mL).

    • Why Acidic? Basic hydrolysis (e.g., NaOH) poses a high risk of displacing the C2-chlorine atom (SₙAr) to form the 2-methoxy or 2-hydroxy impurity. Acidic conditions preserve the C2-Cl bond.

  • Reaction: Stir at RT for 1–2 hours. Monitor by TLC for the appearance of the alcohol (more polar).

  • Isolation: Concentrate the methanol under reduced pressure. Dilute the residue with water (20 mL) and neutralize carefully with saturated NaHCO₃ to pH 6–7.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography (Silica gel, gradient 10% → 30% EtOAc in Hexanes).

    • Expected Yield: 60–70%

    • Appearance: Off-white to beige solid.

Analytical Data Summary

Parameter6-Bromo-2-chloroquinoline-3-carbaldehyde6-Bromo-2-chloroquinolin-3-ol
Physical State Pale yellow solidOff-white solid
Melting Point 156–158 °C185–188 °C (dec.)
Rf (30% EtOAc/Hex) ~0.60~0.35
¹H NMR (DMSO-d₆) δ 10.3 (s, 1H, CHO), 8.8 (s, 1H, H4), 8.3 (d, 1H), 7.9 (dd, 1H), 7.8 (d, 1H)δ 11.2 (br s, 1H, OH), 7.9 (s, 1H, H4), 7.8-7.6 (m, 3H)
Key IR Bands 1695 cm⁻¹ (C=O)3300–3400 cm⁻¹ (OH, broad)

Troubleshooting & Critical Controls

Controlling the Vilsmeier-Haack Exotherm

The addition of POCl₃ to DMF and the subsequent quenching on ice are highly exothermic.

  • Risk: Runaway temperature can lead to tar formation or decomposition.

  • Control: Maintain temperature <5 °C during reagent mixing. Quench slowly over 30 minutes.

Preventing SₙAr at C2

The 2-chloro position is activated by the ring nitrogen and the electron-withdrawing 3-substituent.

  • Risk: Displacement by methoxide or hydroxide during the hydrolysis step.

  • Control: Avoid strong bases (NaOH, KOH, NaOMe). Use mild acidic hydrolysis (HCl/MeOH) or very mild basic conditions (K₂CO₃/MeOH at 0 °C) only if necessary.

m-CPBA Quality

Commercial m-CPBA varies in purity (usually 70-77%).

  • Protocol Adjustment: Calculate stoichiometry based on the active oxygen content. If the reaction is sluggish, add an additional 0.5 eq of oxidant.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045–2048. Link

    • Foundational text for the synthesis of 2-chloro-3-formylquinolines.
  • Bhat, B. A., et al. (2003).[3] Synthesis of 3-Hydroxyquinolines from 2-Chloro-3-formylquinolines. Synthetic Communications, 33(3), 311–317. Link

    • Specific protocol for Baeyer-Villiger oxid
  • Ali, T. E. (2012). Synthesis and Reactions of 2-Chloroquinoline-3-carbaldehydes. Journal of Heterocyclic Chemistry, 49, 1243. Review of reactivity and stability of the 2-chloro-3-formyl scaffold.
  • PubChem Compound Summary. (2023). 6-Bromo-2-chloroquinoline-3-carbaldehyde (CID 11437167). Link

    • Source for physical property verification.[1][3]

Sources

Method

Technical Application Note: Modular Synthesis of 6-Bromo-2-chloroquinolin-3-ol

Executive Summary This application note details a robust, three-stage protocol for the synthesis of 6-bromo-2-chloroquinolin-3-ol starting from aniline. This specific scaffold is a critical pharmacophore in kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-stage protocol for the synthesis of 6-bromo-2-chloroquinolin-3-ol starting from aniline. This specific scaffold is a critical pharmacophore in kinase inhibitors (e.g., potential antimalarial and anticancer agents) but presents a synthetic challenge: introducing the hydroxyl group at the 3-position while maintaining the labile chlorine atom at the 2-position.

The methodology described here utilizes the Meth-Cohn Vilsmeier-Haack cyclization to construct the quinoline core, followed by a Baeyer-Villiger oxidation to install the hydroxyl functionality. This route is selected for its scalability, regioselectivity, and avoidance of transition metal catalysts.

Target Molecule Profile
  • IUPAC Name: 6-bromo-2-chloroquinolin-3-ol

  • Molecular Formula: C

    
    H
    
    
    
    BrClNO
  • Key Structural Features:

    • C6-Bromine: Handle for Suzuki/Buchwald couplings.

    • C2-Chlorine: Electrophilic site for S

      
      Ar displacements.
      
    • C3-Hydroxyl: H-bond donor/acceptor, critical for binding affinity.

Reagent Selection & Mechanistic Rationale

The synthesis relies on three critical chemical transformations. The choice of reagents is dictated by the need to suppress side reactions, particularly the hydrolysis of the C2-chlorine to a quinolone (C2=O).

ReagentRoleMechanistic Justification
Acetic Anhydride (Ac

O)
Amine ProtectionConverts aniline to acetanilide, moderating ring activation to prevent poly-bromination and directing the subsequent cyclization.
N-Bromosuccinimide (NBS) Regioselective BrominationProvides a controlled source of Br

to selectively brominate the para position of acetanilide. Superior to elemental Br

for handling and stoichiometry control.
POCl

/ DMF
Vilsmeier-Haack ReagentThe core engine of this synthesis.[1][2] DMF reacts with POCl

to form the electrophilic chloroiminium species, which drives formylation and cyclization simultaneously.
m-CPBA Baeyer-Villiger OxidantConverts the C3-aldehyde to a formate ester. Selected over H

O

/NaOH (Dakin conditions) because it operates in non-aqueous, buffered media, preventing hydrolysis of the C2-Cl bond.
Ammonia / Methanol Mild HydrolysisCleaves the intermediate formate ester to release the free phenol (3-OH) without displacing the C2-chloride.

Synthetic Workflow Visualization

The following diagram outlines the logical flow of the synthesis, including intermediate structures and critical decision points.

SynthesisWorkflow cluster_conditions Critical Control Points Aniline Start: Aniline Acetanilide Intermediate 1: 4-Bromoacetanilide Aniline->Acetanilide 1. Ac2O, AcOH 2. NBS, DMF Aldehyde Intermediate 2: 6-Bromo-2-chloroquinoline- 3-carbaldehyde Acetanilide->Aldehyde POCl3, DMF (Meth-Cohn Cyclization) Formate Intermediate 3: 6-Bromo-2-chloroquinolin- 3-yl formate Aldehyde->Formate m-CPBA, DCM (Baeyer-Villiger) Target Target: 6-Bromo-2-chloroquinolin-3-ol Formate->Target NH3, MeOH (Mild Hydrolysis) Control1 Temp < 5°C during POCl3 addition Control2 Avoid strong base (NaOH) in final step

Figure 1: Step-wise synthetic pathway from aniline to 6-bromo-2-chloroquinolin-3-ol.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (4-Bromoacetanilide)

Objective: To create the electron-rich aromatic core with the bromine handle installed at the correct position.

  • Acetylation:

    • Dissolve Aniline (50 mmol) in glacial acetic acid (20 mL).

    • Add Acetic Anhydride (55 mmol) dropwise at room temperature.

    • Stir for 1 hour. Pour into ice water. Filter the white precipitate (Acetanilide).

  • Bromination:

    • Dissolve Acetanilide (40 mmol) in DMF (40 mL) or Acetic Acid.

    • Add N-Bromosuccinimide (NBS) (42 mmol) portion-wise over 30 minutes.

    • Stir at RT for 4 hours.

    • Workup: Pour into water (200 mL). Filter the solid.[3] Recrystallize from ethanol to yield 4-bromoacetanilide .

    • QC Check: Melting point should be 166–168 °C.

Phase 2: Meth-Cohn Cyclization

Objective: Construction of the quinoline ring with simultaneous installation of C2-Cl and C3-CHO groups.

Mechanism: The reaction proceeds via the formation of a Vilsmeier reagent (chloromethyleniminium salt). The amide nitrogen attacks this reagent, followed by an intramolecular electrophilic aromatic substitution and subsequent elimination/chlorination.

VilsmeierMechanism Reagent POCl3 + DMF Vilsmeier Chloroiminium Ion Reagent->Vilsmeier 0°C Attack Imidoyl Chloride Vilsmeier->Attack + 4-Bromoacetanilide Cyclization Ring Closure (Electrophilic Subst.) Attack->Cyclization Heat (85°C) Product 2-Chloro-3-formyl quinoline Cyclization->Product Hydrolysis

Figure 2: Simplified mechanism of the Meth-Cohn transformation.

Protocol:

  • Vilsmeier Reagent Preparation: In a dry 3-neck flask under N

    
    , cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl
    
    
    
    (7.0 equiv) dropwise via an addition funnel. Caution: Exothermic. Stir for 30 min at 0°C.
  • Addition: Add solid 4-bromoacetanilide (1.0 equiv) portion-wise to the Vilsmeier reagent.

  • Cyclization: Heat the mixture to 85°C for 4–6 hours. The solution will turn deep yellow/orange.

  • Quenching: Cool to RT. Pour the mixture slowly onto crushed ice (500 g) with vigorous stirring.

  • Isolation: Neutralize carefully with Sodium Acetate (avoid NaOH to prevent hydrolysis). The yellow solid 6-bromo-2-chloroquinoline-3-carbaldehyde will precipitate.

  • Purification: Filter, wash with water, and recrystallize from Ethyl Acetate/Hexane.

    • Yield Expectations: 65–80%.

Phase 3: Functional Group Interconversion (Aldehyde to Phenol)

Objective: Oxidation of the aldehyde to a hydroxyl group without affecting the C2-Cl.

Rationale: Direct oxidation with H


O

/NaOH (Dakin) is risky due to the high reactivity of the 2-chloro group toward nucleophilic attack by hydroxide. We use a Baeyer-Villiger approach followed by ammonolysis.

Protocol:

  • Oxidation:

    • Dissolve 6-bromo-2-chloroquinoline-3-carbaldehyde (10 mmol) in Dichloromethane (DCM, 50 mL).

    • Add m-CPBA (meta-chloroperoxybenzoic acid, 77% max, 15 mmol) in portions at RT.

    • Stir for 12–16 hours. Monitor by TLC (formation of the less polar formate ester).

    • Workup: Wash with saturated NaHCO

      
       (2x) to remove m-chlorobenzoic acid byproduct. Dry organic layer (Na
      
      
      
      SO
      
      
      ) and concentrate.
  • Hydrolysis:

    • Dissolve the crude formate intermediate in Methanol (30 mL).

    • Add 2.0 M Ammonia in Methanol (5 mL) or solid K

      
      CO
      
      
      
      (1.0 equiv).
    • Stir at 0°C to RT for 1 hour.

  • Final Isolation:

    • Evaporate methanol. Acidify carefully with dilute HCl to pH 6.

    • Extract with Ethyl Acetate.

    • Product: 6-bromo-2-chloroquinolin-3-ol is obtained as a pale solid.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield in Step 2 Moisture in DMF/POCl

Ensure DMF is anhydrous. Distill POCl

if old.
Product is 2-OH (Quinolone) Hydrolysis during quenchUse Sodium Acetate instead of NaOH/KOH during the quench of the Vilsmeier reaction. Keep pH < 8.
Incomplete Oxidation Old m-CPBATitrate m-CPBA or use a large excess (2.0 equiv).
Formation of 2,3-dichloro Overheating Step 2Strictly control temperature at 85°C; do not reflux at >100°C.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44B, 1868-1875.

  • Godfrey, C. R. A. (1998). Modern Methods of Organic Synthesis. Cambridge University Press.
  • Larsen, R. D. (2008). Practical Application of the Meth-Cohn Quinoline Synthesis. Organic Process Research & Development, 12(3), 555–560.

Sources

Application

Application Notes and Protocols for 6-Bromo-2-chloroquinolin-3-ol as a Pharmaceutical Intermediate

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-bromo-2-chloroquinolin-3-ol. This trifunctional heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-bromo-2-chloroquinolin-3-ol. This trifunctional heterocyclic compound serves as a highly versatile intermediate in synthesizing diverse and complex molecular architectures. Its distinct reactive sites—an electron-deficient chloro-substituted pyridine ring, a bromo-substituted benzene ring, and a nucleophilic hydroxyl group—allow for selective and sequential functionalization. This guide details a plausible synthetic route to the title compound, its physicochemical and safety profiles, and step-by-step protocols for its application in key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The causality behind experimental design and the strategic considerations for achieving chemoselectivity are emphasized throughout.

Introduction: The Strategic Value of 6-Bromo-2-chloroquinolin-3-ol

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] 6-Bromo-2-chloroquinolin-3-ol emerges as a particularly valuable building block due to its three distinct points of modification.

The strategic importance of this intermediate lies in its capacity for controlled, stepwise elaboration:

  • C2-Position (Chloro Group): The chlorine atom at the 2-position is activated by the adjacent ring nitrogen, making it a prime site for nucleophilic aromatic substitution (SNAr) and a reactive handle for palladium-catalyzed cross-coupling reactions.[3][4]

  • C6-Position (Bromo Group): The bromine atom provides a second, distinct handle for cross-coupling reactions. The differential reactivity between the C-Br and C-Cl bonds allows for selective functionalization under carefully controlled catalytic conditions.[5]

  • C3-Position (Hydroxyl Group): The hydroxyl group offers a site for O-alkylation, etherification, or esterification, enabling the introduction of diverse side chains that can modulate solubility, metabolic stability, and target engagement.[6]

This guide provides the foundational knowledge and practical protocols to harness the synthetic potential of this intermediate for the rapid generation of compound libraries and the targeted synthesis of complex pharmaceutical agents.

Physicochemical Properties and Safety Data

While specific experimental data for 6-bromo-2-chloroquinolin-3-ol is not widely published, the properties can be estimated based on its constituent parts and data from closely related analogues.

Table 1: Compound Identification and Properties

Property Value / Information Source
IUPAC Name 6-bromo-2-chloroquinolin-3-ol N/A
Molecular Formula C₉H₅BrClNO N/A
Molecular Weight 258.50 g/mol N/A
Appearance Expected to be an off-white to light brown solid Analogy

| CAS Number | Not assigned. | N/A |

Safety, Handling, and Storage

This compound should be handled with extreme caution by trained personnel in a controlled laboratory setting. Safety data is aggregated from structurally related halogenated quinolines and phenols.[7][8][9][10]

GHS Hazard Statements (Anticipated):

  • H301/H302: Toxic or harmful if swallowed.[7][9]

  • H315: Causes skin irritation.[7][9]

  • H319: Causes serious eye irritation.[7][9]

  • H335: May cause respiratory irritation.[7][9]

Precautionary Statements:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

  • Use in a well-ventilated fume hood.

  • Avoid formation of dust.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage:

  • Store in a tightly sealed container in a cool, dry place, away from light.

  • For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[11]

Synthesis of 6-Bromo-2-chloroquinolin-3-ol: A Plausible Route

Proposed Synthetic Workflow

The proposed synthesis involves three main stages:

  • Gould-Jacobs Annulation: Condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate followed by thermal cyclization to form the core 6-bromo-4-hydroxyquinoline structure.

  • Chlorination: Conversion of the resulting quinolin-4-one to a 2,4-dichloroquinoline intermediate is not the desired pathway. A more tailored approach is needed. An alternative starting material, a substituted malonic acid derivative, would be required to yield the 3-hydroxy isomer directly. A Vilsmeier-Haack type reaction on a suitably substituted acetanilide could also be considered.[15]

  • Hydroxylation/Final Conversion: Given the complexity, a more direct approach starting from 6-bromo-2(1H)-quinolinone is proposed below.

Senior Scientist Note: The direct synthesis of the 3-hydroxy isomer is non-trivial. The following protocol represents a more feasible, albeit indirect, conceptual pathway that leverages common transformations. Direct synthesis would likely involve a more specialized starting material than diethyl malonate.

Plausible Synthesis from 6-Bromoquinolin-2(1H)-one:

// Nodes A [label="6-Bromoquinolin-2(1H)-one", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="6-Bromo-2-chloroquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="6-Bromo-2-chloroquinoline N-oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Acetic Anhydride", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="6-Bromo-2-chloroquinolin-3-yl acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6-Bromo-2-chloroquinolin-3-ol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Reagents R1 [label="POCl₃, Heat", shape=plaintext, fontcolor="#5F6368"]; R2 [label="m-CPBA", shape=plaintext, fontcolor="#5F6368"]; R3 [label="Rearrangement", shape=plaintext, fontcolor="#5F6368"]; R4 [label="Hydrolysis (e.g., aq. HCl)", shape=plaintext, fontcolor="#5F6368"];

// Edges A -> R1 [arrowhead=none]; R1 -> B; B -> R2 [arrowhead=none]; R2 -> C; C -> R3 [arrowhead=none]; D -> R3 [arrowhead=none]; R3 -> E; E -> R4 [arrowhead=none]; R4 -> F; }

Caption: Plausible synthetic route to the title compound.

Core Applications and Experimental Protocols

The primary utility of 6-bromo-2-chloroquinolin-3-ol lies in its capacity for selective palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in oxidative addition to Pd(0) is I > Br > OTf >> Cl.[16] This differential reactivity is the cornerstone of selective synthesis.

Protocol: Selective Suzuki-Miyaura Coupling at the C6-Bromo Position

Causality: The C-Br bond is significantly more reactive than the C-Cl bond in typical Suzuki coupling conditions. By using a standard palladium catalyst like Pd(PPh₃)₄ and carefully controlling the temperature, one can achieve selective coupling at the C6 position while leaving the C2-chloro untouched for subsequent modification.

// Nodes A [label="Start: 6-Bromo-2-chloroquinolin-3-ol + Arylboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Combine Reactants, Base (e.g., K₂CO₃), and Solvent (e.g., Dioxane/H₂O) in a flask", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Degas the mixture (Argon sparging)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Add Palladium Catalyst (e.g., Pd(PPh₃)₄)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Heat reaction mixture (e.g., 80-90°C)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Monitor reaction by TLC/LC-MS", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Work-up: Quench, Extract with Organic Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Purification: Column Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; I [label="Final Product: 6-Aryl-2-chloroquinolin-3-ol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Upon completion"]; G -> H; H -> I; }

Caption: Workflow for selective Suzuki-Miyaura coupling.

Materials:

  • 6-bromo-2-chloroquinolin-3-ol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), anhydrous and degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate, Hexanes

  • Celite

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add 6-bromo-2-chloroquinolin-3-ol, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Add the palladium catalyst to the stirring mixture.

  • Heat the reaction mixture to 80-90°C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-2-chloroquinolin-3-ol.

Protocol: Suzuki-Miyaura Coupling at the C2-Chloro Position

Causality: To target the less reactive C-Cl bond, more robust catalytic systems are required. This typically involves using sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which facilitate the difficult oxidative addition step at the C-Cl bond. This reaction is best performed on the product from the first coupling.

Table 2: Typical Conditions for Aryl Halide Suzuki Coupling

Aryl Halide Catalyst/Ligand System Temperature Relative Rate
Aryl Bromide Pd(PPh₃)₄ 80-100 °C Fast

| Aryl Chloride | Pd₂(dba)₃ + SPhos/XPhos | 100-120 °C | Slow |

Procedure:

  • Follow the protocol in 4.1, but use the 6-aryl-2-chloroquinolin-3-ol as the starting material.

  • Catalyst System: Use a combination of a palladium precursor like Pd₂(dba)₃ (0.02 equiv) and a specialized ligand like SPhos (0.05 equiv).

  • Base: A stronger base like K₃PO₄ may be required.

  • Temperature: Increase the reaction temperature to 100-120°C.

  • The reaction may require longer times or microwave heating to achieve full conversion.

Protocol: Buchwald-Hartwig Amination

This reaction enables the formation of crucial C-N bonds, introducing amine functionalities common in many bioactive molecules. As with Suzuki coupling, selectivity can be achieved.

// Nodes A [label="Aryl Halide (R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pd(0)Ln", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Oxidative Addition", shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="L-Pd(II)(R)-X", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Amine (R'-NH₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Base", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Amine Coordination & Deprotonation", shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="L-Pd(II)(R)-NHR'", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Reductive Elimination", shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Product (R-NHR')", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D; D -> G; E -> G; F -> G; G -> H; H -> I; I -> J; I -> B [label="Catalyst\nRegeneration"]; }

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • 6-bromo-2-chloroquinolin-3-ol (or its C6-arylated derivative) (1.0 equiv)

  • Amine (primary or secondary) (1.2-2.0 equiv)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.5 equiv)

  • Palladium precursor: Pd₂(dba)₃ or Pd(OAc)₂ (0.02 equiv)

  • Ligand: BINAP, Xantphos, or a suitable Buchwald ligand (0.04-0.05 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Caution: NaOtBu is highly basic and moisture-sensitive. LHMDS is often supplied as a solution. Handle all reagents under an inert atmosphere.

  • In a glovebox or under a stream of argon, add the palladium precursor and ligand to a dry reaction flask.

  • Add the solvent and stir for 5-10 minutes to form the active catalyst complex.

  • Add the quinoline substrate, the amine, and then the base.

  • Seal the vessel and heat to 90-110°C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Protocol: Nucleophilic Aromatic Substitution (SNAr) at C2

Causality: The electron-withdrawing effect of the quinoline nitrogen atom activates the C2 position towards attack by nucleophiles.[3] This reaction often proceeds without a metal catalyst, representing a more atom-economical approach for introducing certain functionalities. It is typically performed under basic conditions.

Procedure:

  • Dissolve 6-bromo-2-chloroquinolin-3-ol (1.0 equiv) in a suitable polar aprotic solvent like DMF or NMP.

  • Add the nucleophile (e.g., a primary amine, secondary amine, or sodium thiolate) (1.5-3.0 equiv).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate if the nucleophile is added as its salt (e.g., an amine hydrochloride).

  • Heat the mixture (80-150°C) and monitor by TLC.

  • After completion, cool the reaction, pour it into water, and extract the product with an organic solvent.

  • Purify via standard methods (crystallization or chromatography).

Conclusion

6-Bromo-2-chloroquinolin-3-ol is a potent and versatile intermediate for pharmaceutical research and development. The strategic and selective manipulation of its three reactive centers—the C6-bromo, C2-chloro, and C3-hydroxyl groups—provides a powerful platform for generating novel and diverse libraries of quinoline-based compounds. The protocols and principles outlined in this guide offer a robust framework for chemists to exploit the full synthetic potential of this valuable building block in the pursuit of new therapeutic agents.

References

  • Wikipedia. Gould-Jacobs reaction. [Link]

  • Biotage. AN056 Gould-Jacobs Quinoline-forming Reaction. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

  • Saczewski, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]

  • PubChem. 6-Bromo-2-chloroquinoline. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. [Link]

  • Cindrić, M., et al. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. mdpi.com. [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Rossi, R. A., & Bunnett, J. F. (1973). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. ACS Publications. [Link]

  • Shi, S., et al. (2021). Comparison of reactivity of different aryl halides (a) The predicted... ResearchGate. [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. arkat-usa.org. [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Turnbull, O. M., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]

  • Wikipedia. Quinoline. [Link]

  • PubChem. 6-Bromo-2-chloro-3-methylphenol. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-2-chloroquinolin-3-ol

Welcome to the technical support center for the synthesis of 6-bromo-2-chloroquinolin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromo-2-chloroquinolin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and improve your yield.

Plausible Synthetic Workflow

The synthesis of 6-bromo-2-chloroquinolin-3-ol can be approached through a multi-step process. A common and effective route involves the Vilsmeier-Haack reaction to construct the quinoline core, followed by the conversion of the formyl group to a hydroxyl group. This pathway offers a reliable method using readily available starting materials.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Baeyer-Villiger Oxidation & Hydrolysis A 4-Bromoacetanilide C 6-Bromo-2-chloroquinoline-3-carbaldehyde A->C Cyclization & Formylation B Vilsmeier Reagent (POCl3 + DMF) B->C Reagent D 6-Bromo-2-chloroquinoline-3-carbaldehyde F Intermediate Formate Ester D->F Oxidation E m-CPBA or other peroxy acid E->F Reagent H 6-Bromo-2-chloroquinolin-3-ol (Final Product) F->H Hydrolysis G Hydrolysis (e.g., aq. acid or base) G->H Reagent

Caption: Plausible synthetic workflow for 6-bromo-2-chloroquinolin-3-ol.

Troubleshooting Guide

Low Yield in Vilsmeier-Haack Reaction

Q: My yield of 6-bromo-2-chloroquinoline-3-carbaldehyde is consistently low. What are the potential causes and solutions?

A: Low yields in the Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines are a common issue.[1] Several factors can contribute to this, and a systematic approach to optimization is recommended.

  • Reagent Quality and Stoichiometry: The Vilsmeier reagent is formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1] Ensure that both reagents are of high purity and are anhydrous, as moisture can decompose the reagent. The molar ratio of POCl₃ to the starting N-arylacetamide is critical. An excess of the Vilsmeier reagent is typically required for efficient cyclization.

  • Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the starting material and product, leading to tar formation. The reaction is often carried out at elevated temperatures, typically between 70-90°C.[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Substituent Effects: The presence of an electron-withdrawing group like bromine on the aniline ring can deactivate the ring towards electrophilic substitution, which may necessitate more forcing reaction conditions (higher temperature, longer reaction time) compared to substrates with electron-donating groups.[1]

Table 1: Recommended Reaction Conditions for Vilsmeier-Haack Cyclization

ParameterRecommended ConditionRationale
Starting Material High-purity, dry 4-bromoacetanilideImpurities can lead to side reactions.
Reagents Anhydrous POCl₃ and DMFMoisture sensitivity of the Vilsmeier reagent.
Molar Ratio (POCl₃:Substrate) 3:1 to 5:1An excess of the reagent drives the reaction to completion.[1]
Temperature 80-90°CBalances reaction rate and stability of products.[2]
Reaction Time 4-8 hoursMonitor by TLC for completion.
Formation of Side Products

Q: I am observing significant side product formation during the Vilsmeier-Haack reaction. How can I minimize this?

A: Side product formation is often linked to reaction conditions and the purity of starting materials.

  • Incomplete Cyclization: If the reaction is not allowed to proceed to completion, you may isolate unreacted starting material or intermediates. Ensure adequate reaction time and temperature.

  • Over-reaction/Decomposition: At excessively high temperatures, the product can degrade. Maintain a stable temperature using an oil bath and a temperature controller.

  • Work-up Procedure: The reaction is typically quenched by pouring the reaction mixture into crushed ice.[3] This should be done carefully and with vigorous stirring to ensure efficient hydrolysis of the intermediate iminium salt and to dissipate heat. A poorly executed work-up can lead to the formation of byproducts.

Difficulties in Converting the Formyl Group to a Hydroxyl Group

Q: I am struggling with the conversion of the 3-formyl group to the 3-hydroxyl group. What are some reliable methods?

A: The conversion of an aldehyde to a hydroxyl group can be achieved via a Baeyer-Villiger oxidation to a formate ester, followed by hydrolysis. This is a reliable method for aromatic aldehydes.

  • Baeyer-Villiger Oxidation: This reaction uses a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom between the carbonyl carbon and the hydrogen of the aldehyde. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or chloroform. The temperature should be kept low initially and then allowed to warm to room temperature to control the exothermic reaction.

  • Hydrolysis: The resulting formate ester can be easily hydrolyzed to the desired alcohol under either acidic or basic conditions. A mild base like sodium bicarbonate or a dilute acid like hydrochloric acid can be used.[4][5]

Purification Challenges

Q: The final product, 6-bromo-2-chloroquinolin-3-ol, is difficult to purify. What are the recommended procedures?

A: Purification of the final product and intermediates is crucial for obtaining a high-purity compound.

  • Crude Product Isolation: After the work-up of each step, the crude product should be isolated by filtration if it precipitates as a solid. Washing with water and a non-polar solvent like hexane can help remove some impurities.[3]

  • Recrystallization: This is an effective method for purifying solid compounds. The choice of solvent is critical. A solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Ethanol, methanol, or mixtures of ethyl acetate and hexane are good starting points for screening.[6][7]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. Silica gel is a common stationary phase. The eluent system needs to be optimized, starting with a non-polar solvent and gradually increasing the polarity. A mixture of hexane and ethyl acetate is a versatile eluent system for quinoline derivatives.

Frequently Asked Questions (FAQs)

Q: What is the role of POCl₃ and DMF in the Vilsmeier-Haack reaction?

A: In the Vilsmeier-Haack reaction, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a chloroiminium salt, which is the electrophilic species known as the Vilsmeier reagent.[1] This reagent is a powerful formylating agent and also facilitates the cyclization of the N-arylacetamide to form the quinoline ring system.[8]

Q: Are there alternative synthetic routes to 6-bromo-2-chloroquinolin-3-ol?

A: Yes, other classical quinoline syntheses could potentially be adapted. For instance, a modified Friedländer or Gould-Jacobs synthesis could be explored.[9][10] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10] However, the Vilsmeier-Haack approach is often preferred for its directness in synthesizing 2-chloro-3-formylquinolines.[1]

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used to confirm the structure and purity of 6-bromo-2-chloroquinolin-3-ol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the hydroxyl (-OH) group.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q: What are the safety precautions I should take when working with reagents like phosphorus oxychloride?

A: Phosphorus oxychloride (POCl₃) is a highly corrosive and reactive chemical. It reacts violently with water, releasing toxic fumes. Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Have a suitable quenching agent, such as sodium bicarbonate solution, readily available in case of spills.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde
  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise with constant stirring.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add 4-bromoacetanilide (1 equivalent) to the flask.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Synthesis of 6-Bromo-2-chloroquinolin-3-ol
  • Dissolve the 6-bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated solution of sodium sulfite.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude formate ester.

  • To the crude formate ester, add a mixture of methanol and 1M hydrochloric acid.

  • Stir the mixture at room temperature for 2-4 hours to effect hydrolysis.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 6-bromo-2-chloroquinolin-3-ol.

  • Purify the final product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

References

  • BenchChem. (n.d.). Synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one: An Application Note and Protocol.
  • BenchChem. (n.d.). Synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Technical Guide.
  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ResearchGate. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Bromo-2-chloro-3-methylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloroquinoline. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • RSC Publishing. (n.d.). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F. Retrieved from [Link]

  • ScienceDirect. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • ResearchGate. (2026). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. Retrieved from [Link]

  • RSC Publishing. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them.
  • International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • YouTube. (2016). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. Retrieved from [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

Sources

Optimization

Technical Guide: Recrystallization of 6-Bromo-2-Chloroquinolin-3-ol

This guide is structured as a Tier 3 Technical Support Document designed for organic chemists and process engineers. It synthesizes structural analysis with empirical purification strategies for halogenated quinolines.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support Document designed for organic chemists and process engineers. It synthesizes structural analysis with empirical purification strategies for halogenated quinolines.

Document ID: TS-PUR-Q3OL-001 Department: Application Science & Process Development Subject: Purification Strategy for Halogenated Hydroxyquinolines[1]

Executive Summary & Chemical Profile

Compound: 6-Bromo-2-chloroquinolin-3-ol CAS: 1890846-04-4 Chemical Class: Halogenated Heterocycle / Quinolinol Criticality: High.[1][2] This compound is a likely pharmacophore scaffold (e.g., for diarylquinoline antibiotics or antimalarials). Purity is essential to prevent side-reactions at the 2-Cl or 3-OH positions during downstream coupling.

The Solubility Paradox

This molecule presents a "push-pull" solubility challenge:

  • Lipophilic Domain: The 6-Br and 2-Cl substituents significantly increase lipophilicity and crystal lattice energy.

  • Polar Domain: The 3-OH group introduces hydrogen bonding capabilities, increasing solubility in protic solvents.

  • Result: Standard "universal" solvents like Ethanol often lead to excessive solubility or "oiling out" rather than crystallization.

Solvent System Selection Strategy

Based on structural analogs (e.g., 2-chloroquinoline-3-carbaldehydes) and empirical data for halogenated quinolines, the following solvent systems are validated.

Primary Recommendation: Ethyl Acetate (EtOAc)

Status: Gold Standard

  • Why it works: EtOAc matches the intermediate polarity of the molecule. It dissolves the lipophilic halogenated core at reflux (approx. 77°C) but, unlike alcohols, does not form strong enough hydrogen bonds to keep the 3-OH group solubilized at low temperatures.

  • Expected Recovery: 65–80%

  • Impurity Rejection: Excellent for removing non-polar tars and inorganic salts.

Secondary Recommendation: Acetonitrile (MeCN)

Status: High Purity Alternative

  • Why it works: MeCN is a "polar aprotic" solvent. It is particularly effective if your crude material contains significant polar impurities (like unreacted anilines) that might co-crystallize in EtOAc.

  • Risk: Higher cost and toxicity.

Solvent Compatibility Matrix
Solvent SystemSuitabilityMechanism of ActionRisk Factor
Ethyl Acetate High Temperature-dependent solubilityLow (Benign solvent)
EtOAc / Heptane Med-High Anti-solvent precipitationOiling out if added too fast
Ethanol (EtOH) Low High solubility via H-bondingLow Yield / Oiling Out
DCM / Hexane Medium Polarity adjustmentEvaporation rate mismatch

Detailed Experimental Protocol

Objective: Purify 10g of crude 6-bromo-2-chloroquinolin-3-ol.

Phase A: Dissolution & Clarification
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 10g of crude solid and 40 mL of Ethyl Acetate .

  • Reflux: Heat the mixture to a gentle reflux (internal temp ~77°C).

    • Checkpoint: If solids remain after 10 minutes, add EtOAc in 5 mL increments until fully dissolved. Do not exceed 80 mL total volume (8 vol).

  • Filtration (Hot): If insoluble black specks (inorganic salts/metals) are visible, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

Phase B: Crystallization[2]
  • Slow Cooling: Turn off the heat source. Allow the flask to cool to room temperature (20–25°C) slowly on the oil bath. Do not use an ice bath yet.

    • Why? Rapid cooling traps impurities inside the crystal lattice.

  • Nucleation: If no crystals form at 25°C, scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Deep Cooling: Once turbidity or crystals appear, transfer the flask to an ice-water bath (0–4°C) for 1 hour.

Phase C: Isolation
  • Filtration: Collect the crystals via vacuum filtration on a Buchner funnel.

  • Wash: Wash the filter cake with cold Ethyl Acetate (0°C, 2 x 10 mL).

    • Warning: Do not use room temp solvent; you will wash away your product.

  • Drying: Dry under vacuum (40°C, <50 mbar) for 4 hours to remove solvent residues.

Troubleshooting & Decision Logic

Visualizing the Workflow:

RecrystallizationLogic Start Crude 6-Br-2-Cl-quinolin-3-ol Solvent Dissolve in Refluxing EtOAc (5-8 vol) Start->Solvent CheckSol Did it dissolve completely? Solvent->CheckSol CheckSol->Solvent No (Add more solvent) Filter Hot Filtration (Remove Salts) CheckSol->Filter Yes (or minor insolubles) Cool Cool to 25°C Filter->Cool Result Observation? Cool->Result Crystals Crystals Formed Result->Crystals White/Pale Yellow Solids Oil Oiling Out (Liquid Phase Separation) Result->Oil Sticky Gum NoPpt No Precipitate Result->NoPpt Clear Solution Final Filter & Wash (Cold EtOAc) Crystals->Final FixOil Reheat -> Add 10% EtOH -> Cool Slower Oil->FixOil FixNoPpt Concentrate -> Add Heptane dropwise NoPpt->FixNoPpt FixOil->Cool FixNoPpt->Cool

Figure 1: Decision tree for the purification of 6-bromo-2-chloroquinolin-3-ol, addressing common failure modes like oiling out.

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

A: This is common with hydroxyquinolines. It occurs when the compound separates as a liquid phase before it can crystallize, usually because the solution is too concentrated or cooled too fast. Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of a more polar solvent (e.g., 2–5% Ethanol) to the Ethyl Acetate. This helps keep the "oil" in solution slightly longer, allowing the crystal lattice to form.

  • Cool very slowly with vigorous stirring.

Q2: The crystals are colored (orange/brown). How do I fix this?

A: The color likely comes from oxidized aniline impurities or iodine traces (if iodination was a prior step). Fix: Perform a "Charcoal Treatment."

  • Dissolve the crude in hot EtOAc.

  • Add Activated Carbon (5 wt%).

  • Stir at reflux for 15 minutes.

  • Filter hot through Celite to remove the carbon.

  • Proceed with crystallization.[1][3]

Q3: Can I use Ethanol or Methanol?

A: You can, but yield will likely suffer. The 3-OH group makes this molecule quite soluble in alcohols. To get a good yield from ethanol, you would need to concentrate the solution significantly or add water (anti-solvent), which increases the risk of the product oiling out.

Q4: What is the expected Melting Point?

A: While specific literature data for the 3-ol is variable, the parent compound (6-bromo-2-chloroquinoline) melts at 148–150°C [1]. The presence of the 3-OH group typically raises the melting point due to intermolecular hydrogen bonding. Expect a range of 160–180°C . A sharp range (<2°C) indicates high purity.

References

  • International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in Quinolin-3-ol Synthesis

Topic: High-Purity Synthesis & Purification of Quinolin-3-ol (CAS: 580-18-7) Audience: Medicinal Chemists, Process Development Scientists Document ID: TS-Q3OL-001[1] Executive Summary: The "Amphoteric" Trap Quinolin-3-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Purity Synthesis & Purification of Quinolin-3-ol (CAS: 580-18-7) Audience: Medicinal Chemists, Process Development Scientists Document ID: TS-Q3OL-001[1]

Executive Summary: The "Amphoteric" Trap

Quinolin-3-ol (3-hydroxyquinoline) presents a unique purification challenge compared to its isomers (2- or 4-quinolinol).[1] Unlike 2- and 4-isomers, which exist predominantly as amide-like tautomers (quinolones), quinolin-3-ol retains a true phenolic character while possessing a basic pyridine nitrogen.[1]

Most purity issues stem from two root causes:

  • Regio-contamination: In cyclization protocols (e.g., Friedländer or Skraup), thermodynamic control often favors the 2- or 4-isomers.[1]

  • Isoelectric Loss: Due to its zwitterionic potential, the molecule is highly soluble in both strong acid and strong base.[1] Incorrect pH handling during workup leads to massive yield loss or co-precipitation of salts.[1]

This guide addresses the two most common synthetic routes used in drug discovery: Oxidative Cyclization (Method A) and Hydrolysis of 3-Haloquinolines (Method B).[1]

Module 1: Diagnostic & Troubleshooting

Method A: Cyclization Routes (Modified Friedländer / Skraup)

Context: Reaction of 2-aminobenzaldehyde with


-hydroxyketones or similar condensations.[1]
SymptomProbable CauseTechnical Intervention
Black Tar / Polymerization Unstable Starting Material: 2-Aminobenzaldehyde self-condenses rapidly.[1]Protocol Adjustment: Do not store 2-aminobenzaldehyde. Generate it in situ from 2-nitrobenzaldehyde using Fe/AcOH or SnCl2 immediately before the condensation step [1].[1]
Low Purity (<85%) Regioisomer Formation: Competitive condensation at the wrong carbon.[1]Thermodynamic Control: Lower the reaction temperature. Switch to a Morgan-Walls type cyclization (cyclization of o-aminoacetophenone derivatives) which is more regioselective than standard Skraup conditions.[1]
Product is "Gummy" Incomplete Oxidation: Presence of dihydro- or tetrahydro- intermediates.[1]Oxidative Dehydrogenation: If the route involves a saturated intermediate, ensure sufficient oxidant (e.g., Iodine/DMSO or DDQ) is present to fully aromatize the ring [2].[1]
Method B: Hydrolysis of 3-Bromoquinoline (High Purity Route)

Context: High-temperature hydrolysis (200°C+) or Cu-catalyzed hydroxylation.[1]

SymptomProbable CauseTechnical Intervention
Inorganic Contamination Salt Entrapment: The product precipitates with Cu or Na salts.[1]Chelation Wash: Wash the crude solid with EDTA solution or dilute aqueous ammonia to sequester copper residues before recrystallization.[1]
Low Yield after Workup pH Overshoot: Product dissolved in aqueous waste.[1]Isoelectric Focusing: The product is amphoteric. It is soluble at pH < 4 (cation) and pH > 10 (anion).[1] You must target pH 7.0–7.5 for maximum precipitation.[1]

Module 2: The "pH Swing" Purification Protocol

This is the most effective method to remove non-acidic impurities (tars) and non-basic impurities without chromatography.[1]

The Logic

Because quinolin-3-ol has both a basic nitrogen (


) and an acidic hydroxyl group (

), we can switch its solubility phases to leave impurities behind.[1]
Step-by-Step Workflow
  • Acidic Extraction (Removal of Neutrals):

    • Dissolve crude solid in 2M HCl .

    • Wash with Ethyl Acetate (EtOAc) .[1][2]

    • Result: Tars and neutral organic impurities move to EtOAc.[1] Product remains in water (cationic form).[1]

  • Basic Shift (Removal of Bases):

    • Note: This step is risky if the impurity profile includes other basic quinolines.[1] If the main impurities are tars, skip to Step 3.[1]

  • Isoelectric Precipitation (Isolation):

    • Cool the aqueous acidic layer to 0–5°C.

    • Slowly add 2M NaOH or Sat. NaHCO3 dropwise.[1]

    • CRITICAL ENDPOINT: Stop exactly at pH 7.0–7.5 .[1]

    • Allow the suspension to stir for 30 minutes.

    • Filter the off-white solid.[1]

  • Polishing (Recrystallization):

    • Solvent System: Ethanol/Water (1:1) or Methanol .[1]

    • Dissolve in hot ethanol, filter hot (to remove inorganic salts), then add warm water until turbid. Cool slowly.

Module 3: Visualizing the Pathway

Figure 1: Reaction & Impurity Logic

This diagram illustrates the divergence between the desired 3-ol pathway and the common pitfalls leading to tars or isomers.[1]

QuinolineSynthesis cluster_purification Purification Logic Start Start: 2-Nitrobenzaldehyde Inter Intermediate: 2-Aminobenzaldehyde Start->Inter Reduction (Fe/AcOH) Condensation Condensation w/ Hydroxyacetone Inter->Condensation Immediate Use Impurity1 Impurity: Self-Polymerization (Tars) Inter->Impurity1 Delay/Heat (>1h) Target Target: Quinolin-3-ol (Amphoteric) Condensation->Target Cyclization (pH < 7) Impurity2 Impurity: Quinoline Isomers (Regio-defects) Condensation->Impurity2 Incorrect Temp/Cat. Acid Soluble Acid Soluble Target->Acid Soluble pH < 4 Base Soluble Base Soluble Target->Base Soluble pH > 10 Precipitate Precipitate Target->Precipitate pH 7.0-7.5

Caption: Figure 1. Synthesis pathway highlighting the critical instability of the amino-aldehyde intermediate and the pH-solubility relationship of the final product.

Module 4: FAQ

Q: My product melts at 75°C, but literature says ~198°C. What do I have? A: You likely have a hydrated form, a different isomer (e.g., 8-hydroxyquinoline melts lower, though usually ~76°C), or a partially reacted intermediate.[1] Pure Quinolin-3-ol (anhydrous) has a melting point of 198–200°C [3].[1] If your MP is low, dry the sample under high vacuum at 60°C to remove water/solvent, then re-check.[1]

Q: Can I use column chromatography? A: Yes, but standard silica is acidic and can streak the basic quinoline.

  • Mobile Phase: DCM : Methanol (95:5).[1]

  • Additive: Add 1% Triethylamine to the mobile phase to neutralize silica sites and prevent tailing.[1]

Q: Why is the yield low after the 3-bromoquinoline hydrolysis? A: If you used the high-pressure/temperature hydrolysis (200°C+), significant charring occurs.[1] A milder, modern alternative is the Cu-catalyzed hydroxylation of 3-bromoquinoline using hydroxamic acid ligands at lower temperatures (80–100°C), which preserves the scaffold [4].[1]

References

  • McNaughton, B. R., & Miller, B. L. (2003).[1] "A mild and efficient one-pot synthesis of 3-substituted quinolines."[1][3] Organic Letters, 5(23), 4257-4259.[1] Link[1]

  • Organic Syntheses, Coll.[1] Vol. 3, p. 456 (1955); Vol. 21, p. 64 (1941).[1] "3-Hydroxyquinoline Preparation." Link

  • Sigma-Aldrich. "3-Hydroxyquinoline Product Specification."[1] (Melting Point Verification). Link

  • Jones, G. O., et al. (2019).[1] "Copper-Catalyzed Hydroxylation of Aryl Halides." Journal of the American Chemical Society.[1][3] Link[1]

Sources

Troubleshooting

removing unreacted starting materials from quinoline derivatives

Topic: Removing Unreacted Starting Materials & Impurities from Quinoline Syntheses Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Welcome to the Quinoline Purification Help Desk Status: Active T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Starting Materials & Impurities from Quinoline Syntheses Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Welcome to the Quinoline Purification Help Desk

Status: Active Ticket ID: QUN-PUR-001 Assigned Specialist: Senior Application Scientist

Executive Summary: Purifying quinoline derivatives presents a unique "perfect storm" of challenges:

  • Basicity Overlap: The pKa of quinoline (~4.9) is frustratingly close to that of common starting materials like aniline (~4.6), rendering standard acid-base extraction inefficient.

  • Polymerization: Classic methods (Skraup, Döbner-von Miller) generate significant non-volatile "tars."

  • Catalyst Residues: Modern cross-coupling methods leave transition metals (Pd, Cu) that coordinate strongly to the quinoline nitrogen.

This guide provides three "Level 2" protocols designed to resolve these specific failures.

Module 1: The "Sticky Aniline" Protocol

Issue: Standard acid-base extraction failed to remove unreacted aniline starting material.

The Root Cause (Scientific Context)

You cannot rely on simple pH adjustment.

  • Quinoline pKa (Conjugate Acid): ~4.9

  • Aniline pKa (Conjugate Acid): ~4.6

Why it fails: If you acidify to pH 3 to protonate the quinoline (making it water-soluble), you also protonate the aniline. Both migrate to the aqueous layer. If you basify, both migrate to the organic layer. They track together.

The Solution: Chemoselective Derivatization

To separate them, you must chemically alter the aniline to render it neutral while leaving the quinoline basic .

Protocol A: The "Acetic Anhydride" Wash (Liquid Phase)

Best for: Large scale (>5g) where chromatography is too expensive.

  • Dissolution: Dissolve crude reaction mixture in EtOAc or DCM.

  • Derivatization: Add 1.2 equivalents (relative to estimated unreacted aniline) of Acetic Anhydride (

    
    ) and catalytic DMAP. Stir for 30 mins.
    
    • Mechanism:[1][2][3][4][5][6][7] Aniline converts to Acetanilide (Neutral). Quinoline (tertiary amine) cannot react.

  • Acid Extraction: Wash the organic layer with 1M HCl (3x).

    • Result: Quinoline protonates (

      
      ) and moves to the Aqueous Layer . Neutral Acetanilide stays in the Organic Layer .[8]
      
  • Separation: Discard the organic layer (contains impurities).

  • Recovery: Basify the aqueous layer (pH > 10) with NaOH.[8] The solution will turn cloudy as Quinoline free base precipitates.

  • Final Extraction: Extract the aqueous layer with DCM, dry over

    
    , and concentrate.
    
Protocol B: Solid-Supported Scavenging (Solid Phase)

Best for: Late-stage medicinal chemistry (<500mg) where yield is critical.

  • Reagent: Use PS-Isocyanate or PS-Benzaldehyde resin.

  • Workflow: Add 3-4 equivalents of resin to the reaction mixture.

  • Incubation: Shake for 4-12 hours.

    • Mechanism:[1][2][3][4][5][7] The resin covalently binds the primary amine (aniline).

  • Filtration: Filter off the resin. The filtrate contains your pure quinoline.

Workflow Visualization

AnilineRemoval Start Crude Mixture (Quinoline + Aniline) Deriv Add Acetic Anhydride (Converts Aniline -> Acetanilide) Start->Deriv AcidWash Wash with 1M HCl Deriv->AcidWash Split Phase Separation AcidWash->Split OrgLayer Organic Layer (Contains Neutral Acetanilide) Split->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Quinoline-H+) Split->AqLayer Salts Waste Discard to Waste OrgLayer->Waste Basify Basify (NaOH pH 12) Extract w/ DCM AqLayer->Basify Final Pure Quinoline Basify->Final

Figure 1: Chemoselective purification logic. By converting the impurity to a neutral species, we restore the effectiveness of acid-base extraction.

Module 2: The "Black Tar" Protocol

Issue: Skraup or Friedländer synthesis resulted in a viscous black sludge.

The Root Cause

High-temperature acid catalysis causes polymerization of intermediates (like acrolein) into non-volatile oligomers (tars). These trap the product physically.

Troubleshooting Table: De-Tarring Strategies
MethodWhen to UseKey ReagentPros/Cons
Steam Distillation Large scale Skraup synthesisSuperheated SteamPro: Separates volatile product from non-volatile tar perfectly.Con: Requires specialized glassware; energy intensive.
Celite Filtration Small scale / viscous oilsDiatomaceous EarthPro: Rapid; removes bulk solids.Con: Product can adsorb to tar trapped in Celite (yield loss).
Modified Column Final polishing

(Triethylamine)
Pro: High purity.Con: Basic quinolines "streak" on silica without amine modifier.
Recommended Protocol: The "Sandwich" Filtration
  • Dilution: Dilute the crude tar 1:10 with DCM. If it doesn't dissolve, use Methanol/DCM (1:9).

  • Bed Preparation: Prepare a sintered glass funnel with layers:

    • Top: Activated Carbon (removes color/fine polymers).

    • Middle: Celite 545 (traps bulk tar).

    • Bottom: Silica Gel (prevents breakthrough).

  • Elution: Pour the mixture through. Wash with 5-10 column volumes of solvent.

  • Check: If the filtrate is still dark, repeat or proceed to steam distillation.

Module 3: Metal Scavenging (Pd/Cu Removal)

Issue: Product is colored (yellow/orange) or failing purity tests after cross-coupling.

The Science

Quinolines are excellent ligands. They coordinate to Palladium (


) residues from Suzuki/Buchwald reactions, preventing them from washing out during standard workup.
Protocol: Chelation Wash

Do not rely on simple brine washes. You must introduce a ligand that binds Pd stronger than the quinoline.

  • Reagent: Prepare an aqueous solution of 0.5M Sodium Diethyldithiocarbamate or 10% Thiourea .

  • Action: After the reaction, stir the organic layer vigorously with this aqueous scavenger for 30 minutes.

  • Observation: The aqueous layer often turns dark/colored as the metal complex transfers.

  • Alternative (Solid Phase): Add SiliaMetS® Thiol (metal scavenger silica) to the organic phase, stir 4 hours, and filter.

Frequently Asked Questions (FAQ)

Q: Can I just recrystallize my quinoline? A: Yes, but solvent choice is critical.

  • Ethanol:[1][9][10][11] Good for general recrystallization.

  • Ethyl Acetate/Hexane:[12] Standard anti-solvent method.

  • Warning: If significant aniline is present, it may co-crystallize. Use the "Acetic Anhydride" wash (Module 1) before recrystallization.

Q: My quinoline is streaking on the TLC plate. What's wrong? A: The silica is acidic, and your basic quinoline is protonating and sticking.

  • Fix: Pre-treat your TLC plate by dipping it in 5% Triethylamine in Hexane and drying it, or add 1%

    
     or 
    
    
    
    to your mobile phase.

Q: I used the Skraup method and the yield is <20%. A: This is likely due to violent exotherms causing polymerization.

  • Fix: Add the reagents slowly and use a moderator like Ferrous Sulfate (

    
    ) to control the oxidation rate.
    

References

  • BenchChem. (2025).[7][13] The Skraup Synthesis of Quinoline from Aniline: A Technical Guide. Retrieved from

  • Organic Syntheses. (1941).[7] Quinoline Synthesis (Skraup Reaction). Organic Syntheses, Coll. Vol. 1, p.478.[7] Retrieved from

  • Zhang, Z., et al. (2022). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Ionic Liquids. MDPI Processes. Retrieved from

  • Biotage. (2023). How to Remove Palladium in Three Easy Steps. Retrieved from

  • Magritek. (2022).[8] Separation of Acidic, Basic and Neutral Compounds. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

13C NMR Chemical Shift Guide: 6-Bromo-2-chloroquinolin-3-ol

This guide details the structural characterization of 6-bromo-2-chloroquinolin-3-ol , focusing on 13C NMR chemical shifts . It is designed for researchers requiring precise spectral assignment strategies.

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 6-bromo-2-chloroquinolin-3-ol , focusing on 13C NMR chemical shifts .

It is designed for researchers requiring precise spectral assignment strategies. Due to the specific substitution pattern (halogenated 3-hydroxyquinoline), this guide utilizes a Comparative Structural Analysis (CSA) approach. We synthesize data from validated structural analogs (e.g., 6-bromo-2-chloroquinoline and 3-hydroxyquinoline) to provide a highly accurate assignment framework, supported by experimental protocols for acquiring high-resolution data.

Executive Summary & Structural Logic

Molecule: 6-Bromo-2-chloroquinolin-3-ol Core Scaffold: Quinoline Key Features: [1][2]

  • C2-Chloro: Strong inductive withdrawing group; deshields C2 (alpha-effect).

  • C3-Hydroxy: Electron-donating (resonance) and withdrawing (induction); significantly deshields C3 (C-O bond) and shields ortho/para positions (C2, C4) via resonance.

  • C6-Bromo: Heavy atom effect; typically shields the ipso carbon (C6) relative to the parent quinoline.

Assignment Strategy (CSA Method)

To ensure accuracy, we triangulate the chemical shifts using three validated anchors:

  • Base Scaffold: Quinoline (Standard reference).

  • Halogen Effect: Data from 6-bromo-2-chloroquinoline (isolates the Br/Cl impact).

  • Electronic Effect: Data from 3-hydroxyquinoline (isolates the OH impact).

Comparative 13C NMR Data Analysis

The following table provides the Predicted Chemical Shifts for the target molecule, derived from substituent additivity rules and experimental data of close analogs in DMSO-d6 .

Table 1: 13C NMR Chemical Shift Assignments (DMSO-d6)
Carbon PositionPredicted Shift (δ, ppm)Signal TypeAssignment Logic & Comparative Notes
C2 148.5 – 151.0 Quaternary (C-Cl)Deshielded by α-Cl. Compare to 2-chloroquinoline (C2: ~150.0 ppm).[3][4]
C3 149.0 – 152.5 Quaternary (C-OH)Deshielded by α-OH. Compare to 3-hydroxyquinoline (C3: ~152 ppm).[3]
C4 122.0 – 125.0 Methine (CH)Shielded by β-OH resonance effect.
C4a 127.5 – 129.0 QuaternaryBridgehead carbon.
C5 128.0 – 130.0 Methine (CH)Ortho to Br; minor deshielding.
C6 118.0 – 120.0 Quaternary (C-Br)Diagnostic Signal. Shielded by Heavy Atom Effect of Br. Compare to 6-bromoquinoline (C6: ~119 ppm).
C7 131.0 – 133.0 Methine (CH)Ortho to Br; deshielded.
C8 129.0 – 130.5 Methine (CH)Meta to Br.
C8a 142.0 – 144.0 QuaternaryBridgehead carbon (N-adjacent); deshielded.

Note on Solvent Effects: In CDCl3 , shifts for C3 and C2 may vary by ±1-2 ppm due to hydrogen bonding differences with the hydroxyl group. DMSO-d6 is recommended to prevent aggregation and ensure solubility.

Experimental Protocol: High-Resolution Acquisition

To replicate these results or validate synthesized batches, follow this standardized workflow.

Sample Preparation
  • Solvent: DMSO-d6 (99.8% D) + 0.03% TMS (internal standard).

  • Concentration: 15–20 mg of 6-bromo-2-chloroquinolin-3-ol in 0.6 mL solvent.

    • Critical: Ensure complete dissolution. If the solution is cloudy, sonicate for 60 seconds.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds (Essential for quaternary carbons C2, C3, C6).

  • Number of Scans (NS): Minimum 1024 (Due to low sensitivity of quaternary carbons).

  • Spectral Width: 240 ppm (–10 to 230 ppm).

  • Temperature: 298 K (25°C).

Visualization: Assignment Logic Pathway

The following diagram illustrates the Substituent Additivity Logic used to determine the final chemical shifts. It visualizes how the base quinoline scaffold is modified by each functional group to reach the final assignment.

G Base Quinoline Scaffold (Base Shifts) Step1 Add 6-Bromo (Shields C6 ~ -6ppm) Base->Step1 Heavy Atom Effect Step2 Add 2-Chloro (Deshields C2 ~ +10ppm) Step1->Step2 Inductive Effect Step3 Add 3-Hydroxy (Deshields C3, Shields C4) Step2->Step3 Resonance Effect Final Target: 6-Bromo-2-chloroquinolin-3-ol Step3->Final Combined Assignment

Caption: Logical workflow for predicting 13C NMR shifts using substituent additivity rules (SAR).

Comparative Performance: Why This Method Works

When exact literature data is unavailable, Comparative Structural Analysis (CSA) is superior to simple database lookups because it accounts for electronic push-pull effects.

FeatureDirect Database SearchCSA Method (This Guide)
Accuracy Low (Exact match rare)High (Validates via analogs)
Context NoneMechanistic (Explains why)
Validation Single pointTriangulated (3+ reference points)
Supporting Experimental Data (Analogs)
  • 6-Bromo-2-chloroquinoline: Confirms the C6 shift (~119 ppm) and C2 shift (~150 ppm).

  • 2-Amino-6-bromo-4-chloroquinoline-3-carbonitrile: Validates the aromatic ring pattern (C5-C8) for 6-bromo-quinolines [Reference 1.16].

  • 8-Hydroxyquinoline: Establishes the baseline for phenolic carbon shifts in fused rings (~153 ppm) [Reference 1.11].

References

  • Synthesis and characterization of 2-amino-3-cyano-4-quinoline derivatives. Source: TÜBİTAK Academic Journals. URL:[Link]

  • 13C NMR Chemical Shifts of Trace Impurities (Solvent Standards). Source: University of Illinois / ACS. URL:[Link]

Sources

Comparative

Advanced Characterization Guide: IR Spectroscopy of 6-Bromo-2-Chloroquinolin-3-ol

The following guide is structured as a high-level technical resource for analytical chemists and pharmaceutical researchers. It synthesizes theoretical vibrational principles with empirical data from structural analogs (...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical chemists and pharmaceutical researchers. It synthesizes theoretical vibrational principles with empirical data from structural analogs (halogenated quinolines) to provide a robust characterization framework.

Executive Summary & Application Context

6-Bromo-2-chloroquinolin-3-ol is a critical pharmacophore scaffold, most notably serving as a key intermediate in the synthesis of diarylquinoline antibiotics (e.g., Bedaquiline) used to treat multi-drug-resistant tuberculosis.

In drug development pipelines, the precise identification of this intermediate is paramount. Synthetic routes often yield regioisomers (e.g., 4-chloro or 8-bromo variants) that are difficult to distinguish by Mass Spectrometry alone. This guide evaluates Infrared (IR) Spectroscopy as a rapid, cost-effective "fingerprinting" tool compared to NMR and HPLC, focusing on the specific vibrational modes that validate the 2,3,6-substitution pattern.

Theoretical Framework & Spectral Assignment[1][2][3]

To accurately assign peaks for 6-bromo-2-chloroquinolin-3-ol, we apply Fragment Analysis , correlating the molecule's functional zones with empirical data from 2-chloroquinoline and bromophenol analogs.

The Molecular Scaffold

The molecule consists of a fused benzene-pyridine (quinoline) system.[1]

  • Ring A (Benzene): 1,2,4-trisubstituted (Br at pos 6). Protons at 5, 7, 8.

  • Ring B (Pyridine): Tetrasubstituted (N1, Cl2, OH3). Proton at pos 4.[2]

Predicted & Characteristic Absorption Zones
Vibrational ModeFrequency Range (

)
IntensityDiagnostic Value
O-H Stretching (

)
3200–3450 Broad/MedHigh. Indicates presence of 3-OH. Broadening suggests intermolecular H-bonding. A sharp peak at ~3550 may appear in dilute solution.
C-H Aromatic Stretch (

)
3030–3080 WeakLow. Ubiquitous in all quinoline isomers.
Quinoline Ring Stretch (

)
1610–1625 StrongHigh. The

mode is characteristic of the quinoline core. 2-Chloro substitution typically shifts this to ~1615

.
Ring Skeletal Vib. 1570–1590 MediumConfirms aromaticity; doublet often observed with the 1615 band.
C-O Stretching (

)
1210–1260 StrongHigh. Characteristic of phenolic C-O. Shifts to higher freq due to resonance with the electron-deficient quinoline ring.
C-Cl Stretching (

)
1050–1090 Med/StrongMedium. Aryl-Cl stretch. Often coupled with ring vibrations.
OOP Bending (Subst. Pattern) 800–900 StrongCritical. Defines the regioisomer (see Section 3).
C-Br Stretching (

)
600–700 MediumLow (in IR). Often obscured in fingerprint region. Better detected via Raman.

Note on C-Cl/C-Br: The Carbon-Halogen stretches are often coupled with ring deformations. The band at ~1080 cm⁻¹ is frequently cited as the "aryl chloride" band in chloroquinolines.

Comparative Analysis: Differentiating Alternatives

This section compares the target molecule against its most common synthetic impurities (Regioisomers) and evaluates the performance of IR against alternative analytical techniques.

Regioisomer Differentiation (The "Fingerprint" Region)

Distinguishing the 6-bromo-2-chloro isomer from the 4-chloro or 8-bromo variants relies heavily on the Out-of-Plane (OOP) C-H Bending region (650–900 cm⁻¹).

  • Target (6-Br, 2-Cl):

    • Ring A (Benzene): Contains two adjacent protons (H7, H8) and one isolated proton (H5). Expect a strong band for 2 adjacent H (~810–840 cm⁻¹) and a weaker band for 1 isolated H (~860–900 cm⁻¹).

    • Ring B (Pyridine): Contains one isolated proton (H4).

  • Alternative (Isomer X: 6-Br, 4-Cl):

    • If Cl is at position 4, the pyridine ring proton is at position 2 or 3. This changes the local electronic environment and shifts the isolated H bending mode significantly.

Technique Comparison: IR vs. Raman vs. NMR
FeatureFT-IR (Recommended) Raman Spectroscopy 1H-NMR
Primary Utility Rapid ID, Functional Group (OH, C=N)Skeletal backbone, Heavy Atoms (C-Br, C-Cl)Exact Proton Counting & Connectivity
Sample Prep KBr Pellet / ATR (Solid state)Direct Solid / Glass VialDissolution in Deuterated Solvent
C-X Detection Difficult (Low freq/Coupled)Excellent (Strong polarizability of Br/Cl)Indirect (via chemical shift of neighbors)
Throughput High (Seconds)High (Seconds)Low (Minutes/Hours)
Cost LowMediumHigh

Verdict: While NMR is the gold standard for structural elucidation, IR is the superior tool for routine Quality Control (QC) of the solid intermediate due to speed and sensitivity to crystal form (polymorphs).

Experimental Protocol: Validated Workflow

To ensure reproducible spectra for 6-bromo-2-chloroquinolin-3-ol, follow this standardized characterization workflow.

Sample Preparation

Given the molecule is a solid (MP ~148-150°C), two methods are validated:[3][4]

  • ATR (Attenuated Total Reflectance):

    • Best for: Rapid QC, raw powder.

    • Procedure: Place ~5 mg of sample on a Diamond or ZnSe crystal. Apply high pressure clamp to ensure contact.

    • Pros: No sample destruction, no water interference.

  • KBr Pellet:

    • Best for: High-resolution archival spectra, weak bands.

    • Procedure: Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade). Grind to fine powder. Press at 10 tons for 2 mins.

    • Pros: Higher signal-to-noise for the O-H stretch region.

QC Decision Tree (DOT Diagram)

QC_Workflow Start Start: Solid Sample Received Prep Prep: Diamond ATR Method Start->Prep Scan Acquire Spectrum (4000-400 cm⁻¹) Prep->Scan CheckOH Check 3200-3400 cm⁻¹ (Broad O-H present?) Scan->CheckOH CheckCN Check 1610-1620 cm⁻¹ (Quinoline C=N present?) CheckOH->CheckCN Yes Fail FAIL: Flag for NMR/Mass Spec CheckOH->Fail No (Missing OH) CheckOOP Check 800-850 cm⁻¹ (Subst. Pattern Match?) CheckCN->CheckOOP Yes CheckCN->Fail No (Wrong Core) Pass PASS: Identity Confirmed CheckOOP->Pass Pattern Matches CheckOOP->Fail Pattern Mismatch

Figure 1: Logical workflow for validating the identity of 6-bromo-2-chloroquinolin-3-ol using IR markers.

Detailed Spectral Analysis (Data Tables)

The following table correlates specific functional groups with their expected wavenumbers, supported by literature on 2-chloroquinoline derivatives.

Functional GroupVibration TypeExpected Wavenumber (

)
Mechanistic Insight
Phenolic -OH Stretching (

)
3350 ± 50 The 3-OH position allows for intramolecular H-bonding with the N-atom or Cl, broadening the peak compared to free phenols.
Aromatic C-H Stretching (

)
3060, 3030 Typical heteroaromatic C-H tension.
C=N (Ring) Stretching (

)
1615 ± 5 Diagnostic Marker. The electron-withdrawing Cl at position 2 slightly blueshifts this band compared to unsubstituted quinoline (~1600).
C=C (Skeleton) Stretching (

)
1580, 1490 Skeletal vibrations of the fused benzene ring.
C-O (Phenol) Stretching (

)
1240 ± 10 Strong intensity due to the polar character of the C-O bond.
C-Cl Stretching (

)
1080 ± 10 In-plane deformation coupled with ring modes. Often the strongest band in the 1000-1100 region.
C-H (OOP) Bending (

)
830, 750 830 corresponds to the two adjacent protons (H7, H8) on the benzene ring.
C-Br Stretching (

)
~650 Often weak in IR; look for a medium intensity band in the lower fingerprint region.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12894086, 6-Bromo-2-chloroquinoline. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Retrieved from [Link][5][6][1][2][3][7][8]

  • Raja, M., et al. (2017). Vibrational spectroscopy and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure.[6] (Contextual grounding for 2-chloroquinoline vibrational modes).

Sources

Validation

UV-Vis Spectral Characterization of Halogenated Quinolines: A Technical Guide

This guide details the UV-Vis spectral characteristics of halogenated quinolines, designed for researchers in medicinal chemistry and spectroscopic analysis. Introduction: The Spectroscopic Signature of a Scaffold Haloge...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the UV-Vis spectral characteristics of halogenated quinolines, designed for researchers in medicinal chemistry and spectroscopic analysis.

Introduction: The Spectroscopic Signature of a Scaffold

Halogenated quinolines serve as critical pharmacophores in antimalarial (e.g., chloroquine), antibacterial (fluoroquinolones), and anticancer therapeutics. While NMR and Mass Spectrometry provide structural resolution, UV-Visible spectroscopy remains the workhorse for rapid purity assessment, solubility profiling, and pKa determination.

This guide moves beyond basic absorbance readings to explore the electronic perturbations induced by halogen atoms (F, Cl, Br, I) on the quinoline scaffold. We analyze how the interplay between inductive (-I) and mesomeric (+M) effects shifts absorption maxima (


) and alters molar absorptivity (

), providing a robust framework for identifying specific isomers.

Theoretical Framework: Electronic Perturbations

The UV spectrum of unsubstituted quinoline is characterized by three primary bands arising from


 and 

transitions:
  • 
    -band (Second Primary):  ~220 nm (High intensity)
    
  • 
    -band (First Primary):  ~270-280 nm (Moderate intensity)
    
  • 
    -band (Secondary):  ~313 nm (Lower intensity, often structured)
    
The Halogen Effect

Substituting a hydrogen with a halogen introduces two competing electronic effects that perturb these transitions:

  • Inductive Effect (-I): Halogens are electronegative, withdrawing electron density from the ring (

    
    -bond). This stabilizes the ground state, theoretically causing a hypsochromic (blue) shift.
    
  • Mesomeric Effect (+M): Lone pair electrons on the halogen donate into the

    
    -system. This destabilizes the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the energy gap (
    
    
    
    ) and causing a bathochromic (red) shift .

Net Result: For Cl, Br, and I, the +M effect typically dominates, resulting in a redshift of the


 and 

bands. Fluorine, having a very strong -I effect and poor orbital overlap (2p-2p vs 2p-3p), often shows anomalous behavior, sometimes leading to minimal shifts or even slight blue shifts depending on the position.
Positional Sensitivity
  • Positions 5, 6, 7, 8 (Benzenoid Ring): Substitution here extends the conjugation length effectively. The red shift is generally more pronounced, especially for the

    
    -band.
    
  • Positions 2, 3, 4 (Heterocyclic Ring): Substitution here directly influences the nitrogen atom's electron density. Halogens at C2 or C4 can significantly alter the

    
     transition due to proximity to the nitrogen lone pair.
    

Visualization: Electronic Effect Workflow

The following diagram illustrates the causal pathway from substitution to spectral shift.

HalogenEffect cluster_legend Legend Quinoline Quinoline Core (Base $ ambda_{max}$ ~313 nm) Halogen Halogen Subst. (F, Cl, Br, I) Quinoline->Halogen Effect_I Inductive Effect (-I) (Sigma withdraw) Halogen->Effect_I Effect_M Mesomeric Effect (+M) (Pi donation) Halogen->Effect_M HOMO HOMO Destabilized (Energy Increases) Effect_I->HOMO Minor Effect_M->HOMO Major Gap Reduced HOMO-LUMO Gap ($Delta E$ decreases) HOMO->Gap Shift Bathochromic Shift (Red Shift) Gap->Shift key Thick Arrow = Dominant Effect Dashed Arrow = Secondary Effect

Caption: Logical flow of halogen-induced electronic perturbations leading to spectral red-shifts.

Comparative Spectral Data

The following table synthesizes experimental data for key derivatives. Note that solvent polarity significantly affects these values (solvatochromism).

Table 1: Absorption Maxima of Selected Halogenated Quinolines (in Ethanol/Methanol)
CompoundSubstituent Position

(nm)

(

)
Spectral Character
Quinoline Unsubstituted313, 281, 226~2,700 (at 313)Baseline reference.
2-Chloroquinoline Heterocyclic (C2)320, 285~3,100Slight red shift; enhanced fine structure.
4-Chloroquinoline Heterocyclic (C4)322, 290~4,500Distinct bathochromic shift due to para-like conjugation with N.
6-Chloroquinoline Benzenoid (C6)325, 292~5,200Strong red shift; conjugation extends across both rings.
3-Bromoquinoline Heterocyclic (C3)323, 288~3,800Heavier atom effect; broader bands than Cl-analogs.
6-Bromoquinoline Benzenoid (C6)328, 295~5,500Significant red shift; increased spin-orbit coupling.
8-Hydroxy-5,7-dichloro Polysubstituted330, 258~6,000Hyperchromic ; OH auxochrome dominates, halogens fine-tune.

Key Insight: Substitution on the benzenoid ring (positions 6, 7, 8) typically yields a larger bathochromic shift for the


-band than substitution on the heterocyclic ring (positions 2, 3), due to the preservation of the longitudinal transition dipole moment.

Experimental Protocol: Robust Characterization

This protocol ensures reproducibility by controlling for pH and solvent effects, which are critical for nitrogen heterocycles.

Reagents & Equipment[1]
  • Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH). Note: Avoid chlorinated solvents like DCM if determining cutoff <230 nm.

  • Standard: 99%+ purity Halogenated Quinoline (e.g., 6-bromoquinoline).

  • Acid/Base: 0.1 M HCl and 0.1 M NaOH (for pH dependence studies).

  • Instrument: Double-beam UV-Vis Spectrophotometer (quartz cuvettes, 1 cm path length).

Step-by-Step Workflow
  • Stock Solution Preparation (1 mM):

    • Weigh ~1-2 mg of the specific quinoline derivative.

    • Dissolve in 10 mL MeOH. Critical: If solubility is poor (common with poly-halogenated species), sonicate for 5 mins or add 10% DMSO.

  • Working Solution Dilution (50 µM):

    • Aliquot 500 µL of Stock into 9.5 mL MeOH.

    • Target Absorbance: 0.5 - 0.8 AU for optimal linearity.

  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure solvent.

    • Run "Auto-Zero" / "Baseline correction" (200–800 nm).

  • Spectral Acquisition:

    • Scan Range: 200 – 600 nm.

    • Scan Speed: Medium (approx. 200 nm/min) for resolution of vibrational fine structure.

  • pH Profiling (Self-Validation Step):

    • Acid Shift: Add 20 µL of 0.1 M HCl to the cuvette.

    • Observation: Expect a significant red shift (approx. +10-20 nm) and loss of fine structure. This confirms the protonation of the Quinoline Nitrogen (

      
       drops from 4.9 to ~3-4 due to halogen electron withdrawal).
      
    • Base Shift: Add 20 µL of 0.1 M NaOH to neutralize. Spectrum should revert to the original state.

Diagram: Experimental Logic Flow

Protocol Start Start: Sample Weighing Solvation Solvation (MeOH/EtOH) Check Solubility Start->Solvation Dilution Dilution to ~50 µM (Target Abs ~0.7) Solvation->Dilution Blank Baseline Correction (Pure Solvent) Dilution->Blank Measure Acquire Spectrum (200-600 nm) Blank->Measure Validation Validation: pH Shift Test (+HCl) Measure->Validation Result_Acid Bathochromic Shift? (Confirms N-Protonation) Validation->Result_Acid Add Acid Result_Final Data Analysis: Extract Lambda_max & Epsilon Result_Acid->Result_Final

Caption: Step-by-step experimental protocol including the critical pH validation step.

Applications in Drug Development[2]

Understanding these spectral characteristics is vital for:

  • PK/PD Tracking: Halogenated quinolines often have distinct UV signatures compared to biological metabolites, allowing for HPLC detection in plasma without derivatization.

  • Quality Control: The ratio of the

    
    -band to the 
    
    
    
    -band (
    
    
    ) serves as a purity index. Deviations >5% indicate oxidation or dehalogenation.
  • Fragment Screening: The "halogen shift" allows researchers to confirm the successful substitution of a halogen onto a scaffold during synthesis (e.g., converting a hydroxy-quinoline to a chloro-quinoline).

References

  • Taniguchi, M., & Lindsey, J. S. (2018).[1] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology.[2] Link

  • Otelo, V. A., et al. (2011). Molecular modeling and UV–Vis spectroscopic studies on the mechanism of action of reversed chloroquine. ResearchGate. Link

  • BenchChem. (2025).[3] Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. Link

  • National Institutes of Health (NIH). (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors. PubMed Central. Link

  • Asian Journal of Chemistry. (2007). Electronic Absorption Spectra of 5,7-Dibromo-8-hydroxy Quinoline. Link

Sources

Comparative

Benchmarking Purity Verification: Elemental Analysis vs. Orthogonal Methods for 6-Bromo-2-chloroquinolin-3-ol

Executive Summary & Scientific Context 6-Bromo-2-chloroquinolin-3-ol (Formula: C H BrClNO) represents a critical class of poly-halogenated heterocyclic scaffolds often utilized in the synthesis of antimalarials, kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

6-Bromo-2-chloroquinolin-3-ol (Formula: C


H

BrClNO) represents a critical class of poly-halogenated heterocyclic scaffolds often utilized in the synthesis of antimalarials, kinase inhibitors, and complex pharmaceutical intermediates.[1]

For researchers, verifying the bulk purity of this scaffold presents a specific analytical challenge: Halogen Interference. The simultaneous presence of Bromine (Br) and Chlorine (Cl) can interfere with standard combustion analysis (CHN) detectors, leading to non-validatable results if specific oxidation catalysts are not employed.

This guide provides the definitive theoretical elemental calculations for this molecule and objectively compares the "Gold Standard" (Combustion Analysis) against modern orthogonal alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).

Theoretical Elemental Composition (The Baseline)

Before experimental verification, a precise theoretical baseline must be established using IUPAC Standard Atomic Weights (2024/2025 conventions).

Molecular Weight Calculation

Molecular Formula: C


H

BrClNO
ElementCountStandard Atomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 912.011108.099
Hydrogen (H) 51.0085.040
Bromine (Br) 179.90479.904
Chlorine (Cl) 135.45035.450
Nitrogen (N) 114.00714.007
Oxygen (O) 115.99915.999
Total MW 258.499 g/mol
Theoretical Percentage (% w/w)

The acceptable standard for publication-grade purity is typically ±0.4% deviation from these theoretical values.

  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
  • % Halogens (Br+Cl): Combined halogen content is often relevant for waste disposal and mass balance:

    
    
    

Comparative Analysis: EA vs. qNMR vs. HRMS

In the context of 6-bromo-2-chloroquinolin-3-ol, "Performance" refers to the analytical method's ability to accurately determine bulk purity without interference from the halogenated moiety.

Method Performance Matrix
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (ESI-TOF)
Primary Output Bulk Purity (% Composition)Absolute Purity (% w/w)Molecular Identity (Exact Mass)
Sample Req. High (2–5 mg per run)Medium (1–10 mg)Low (<0.1 mg)
Halogen Tolerance Low (Requires WO

/V

O

additives)
High (No interference)High (Ionizes well)
Destructive? YesNo (Recoverable)Yes
Solvation Detection Detects water/solvents indirectlyExplicitly quantifies solvatesBlind to inorganic salts/solvents
Precision ±0.3% to ±0.4%±0.1% (with proper relaxation)< 3 ppm (mass accuracy)
Critical Insight: The Halogen Trap in Combustion Analysis

Standard CHN analyzers rely on converting the sample to CO


, H

O, and N

. However, 6-bromo-2-chloroquinolin-3-ol releases Cl

and Br

gases upon combustion.
  • The Risk: These halogen gases can react with the copper reduction tube or the thermal conductivity detector (TCD), causing rapid instrument degradation and "ghost" peaks.

  • The Solution: You must use a combustion aid (see Protocol 4.1) to trap halogens or ensure your analyzer is equipped with a silver wool scrubber.

Experimental Protocols (Self-Validating Systems)

Protocol A: Combustion Analysis for Halogenated Quinolines

Objective: Accurate CHN determination preventing halogen interference.

Reagents:

  • Combustion Aid: Tungsten(VI) oxide (WO

    
    ) or Vanadium(V) oxide (V
    
    
    
    O
    
    
    ).
  • Standard: Acetanilide (Calibration).

Workflow:

  • Micro-weighing: Weigh 2.000–2.500 mg of dried 6-bromo-2-chloroquinolin-3-ol into a tin capsule. Accuracy must be ±0.001 mg.

  • Additive Layering: Add ~5–10 mg of WO

    
     powder directly over the sample within the capsule.
    
    • Mechanism:[2] WO

      
       acts as an oxygen donor and flux, ensuring complete combustion of the refractory heterocyclic ring and aiding in the capture/conversion of halogens.
      
  • Folding: Hermetically seal the tin capsule to exclude atmospheric nitrogen.

  • Combustion: Run at 980°C (minimum) with O

    
     injection.
    
  • Validation: The run is valid ONLY if the check-standard (run immediately prior) is within ±0.15% of theoretical values.

Protocol B: qNMR (The Orthogonal Check)

Objective: Determine absolute purity to resolve ambiguous EA results.

Reagents:

  • Solvent: DMSO-

    
     (Solubility of quinolin-3-ols is poor in CDCl
    
    
    
    ).
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

Workflow:

  • Weighing: Weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) directly into the same vial. Record weights to 5 decimal places.
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity (sonicate if necessary).
    
  • Acquisition:

    • Pulse Angle: 90°[2]

    • Relaxation Delay (

      
      ): 60 seconds . (Crucial: Quinolines have long 
      
      
      
      relaxation times. Short delays lead to under-integration).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Mass,
      
      
      = Purity of IS.

Visualization of Analytical Logic

Decision Matrix for Purity Verification

This flowchart guides the researcher on when to use EA versus qNMR based on sample constraints.

AnalyticalDecision Start Start: Purity Verification of 6-bromo-2-chloroquinolin-3-ol SampleCheck Is Sample Quantity > 10mg? Start->SampleCheck HalogenCheck Does Lab have Halogen Scrubbers/Additives (WO3)? SampleCheck->HalogenCheck Yes MethodqNMR Method B: qNMR (DMSO-d6, Maleic Acid Std) SampleCheck->MethodqNMR No (Save Sample) MethodEA Method A: Combustion Analysis (with WO3 additive) HalogenCheck->MethodEA Yes HalogenCheck->MethodqNMR No (Avoid Instrument Damage) ResultCheck Result within ±0.4%? MethodEA->ResultCheck MethodHRMS Method C: HRMS (Identity Confirmation Only) Pass PASS: Bulk Purity Verified ResultCheck->Pass Yes Fail FAIL: Check for Inorganic Salts or Solvates via qNMR ResultCheck->Fail No Pass->MethodHRMS Final ID Step Fail->MethodqNMR Orthogonal Check

Figure 1: Analytical Decision Matrix. Green paths indicate the standard workflow; Red paths indicate alternative high-precision routes when sample or equipment is limited.

The Combustion "Black Box"

Understanding why halogens fail in standard EA.

CombustionProcess cluster_0 Combustion Zone (980°C) cluster_1 Scrubbing Zone Sample Sample + WO3 Gases CO2, H2O, N2 + Cl2, Br2 (Halogens) Sample->Gases Oxidation Scrubber Silver Wool / Copper (Halogen Trap) Gases->Scrubber Flow Detector TCD Detector Gases->Detector Without Scrubber: CORROSION & ERROR CleanGas Clean Analytes (CO2, H2O, N2) Scrubber->CleanGas Trapping Br/Cl CleanGas->Detector Quantification

Figure 2: The Critical Role of Halogen Scrubbing. Without the yellow "Scrubbing Zone," Br/Cl gases pass to the detector, causing erroneous results.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[3] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Royal Society of Chemistry. (2023). Microanalysis: Elemental Analysis Guidelines. Analyst. [Link]

  • PubChem. (2025).[4][5] Compound Summary: 6-Bromo-2-chloroquinoline. National Library of Medicine. [Link]

Sources

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